Flutoprazepam
Description
Properties
IUPAC Name |
7-chloro-1-(cyclopropylmethyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O/c20-13-7-8-17-15(9-13)19(14-3-1-2-4-16(14)21)22-10-18(24)23(17)11-12-5-6-12/h1-4,7-9,12H,5-6,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVXPDXXVSGEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180631 | |
| Record name | Flutoprazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25967-29-7 | |
| Record name | Flutoprazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25967-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flutoprazepam [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025967297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flutoprazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUTOPRAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GHY1101MM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Flutoprazepam on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutoprazepam, a benzodiazepine-class drug, exerts its therapeutic effects as an anxiolytic, sedative, anticonvulsant, and muscle relaxant through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. This technical guide delineates the molecular mechanism of action of this compound, focusing on its interaction with GABA-A receptors. Pharmacokinetic studies reveal that this compound is a prodrug, rapidly and extensively metabolized to its principal active metabolite, n-desalkylflurazepam (also known as norflurazepam). This metabolite is the primary mediator of this compound's pharmacological activity. This document provides a comprehensive overview of the binding characteristics and functional potentiation of GABA-A receptors by this active metabolite, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.
Introduction: The GABA-A Receptor and Benzodiazepine Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel, predominantly composed of α, β, and γ subunits, that forms a central chloride (Cl⁻) selective pore.[1] As the primary inhibitory neurotransmitter receptor in the central nervous system (CNS), its activation by GABA leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1]
Benzodiazepines, including this compound, do not bind to the same site as GABA (the orthosteric site) but rather to a distinct allosteric site, commonly referred to as the benzodiazepine binding site.[2] This site is located at the interface between the α and γ subunits of the GABA-A receptor.[2] The binding of a benzodiazepine to this site induces a conformational change in the receptor that increases its affinity for GABA.[2] This potentiation of GABA's natural inhibitory action leads to an increased frequency of chloride channel opening, enhanced chloride influx, and a more pronounced hyperpolarization of the neuron, ultimately producing the characteristic therapeutic effects of this drug class.[2]
Pharmacokinetics: this compound as a Prodrug
Clinical and preclinical studies have demonstrated that this compound functions as a prodrug. Following oral administration, it is rapidly and extensively converted to its active metabolite, n-desalkylflurazepam.[3][4] The parent compound, this compound, is present in the systemic circulation at very low concentrations and for a short duration, suggesting it contributes minimally to the overall clinical effects.[4] The pharmacological activity is therefore primarily attributable to n-desalkylflurazepam, which has a long elimination half-life, leading to its accumulation in the body.[3]
Molecular Mechanism of Action of N-Desalkylflurazepam
N-desalkylflurazepam, the active metabolite of this compound, is a positive allosteric modulator of the GABA-A receptor.[5][6] It binds with high affinity to the benzodiazepine binding site on the receptor complex. This binding event enhances the receptor's response to GABA, leading to the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties associated with this compound.[2][7]
Binding Affinity at GABA-A Receptor Subtypes
Table 1: Putative Binding Affinities (Ki) of N-Desalkylflurazepam at Human GABA-A Receptor Subtypes
| Receptor Subtype | Putative Ki (nM) |
|---|---|
| α1β2γ2 | Data not available |
| α2β2γ2 | Data not available |
| α3β2γ2 | Data not available |
| α5β2γ2 | Data not available |
Note: Specific quantitative binding data for n-desalkylflurazepam across different GABA-A receptor subtypes is not available in the reviewed literature. It is generally characterized as a non-selective binder.
Functional Potentiation of GABA-A Receptors
The potentiation of GABA-induced chloride currents by n-desalkylflurazepam is the functional consequence of its binding to the GABA-A receptor. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the drug that elicits 50% of its maximal effect.
Table 2: Putative Functional Potentiation (EC50) of GABA-Induced Currents by N-Desalkylflurazepam at Human GABA-A Receptor Subtypes
| Receptor Subtype | Putative EC50 (nM) |
|---|---|
| α1β2γ2 | Data not available |
| α2β2γ2 | Data not available |
| α3β2γ2 | Data not available |
| α5β2γ2 | Data not available |
Note: Specific quantitative electrophysiological data for n-desalkylflurazepam across different GABA-A receptor subtypes is not available in the reviewed literature.
Experimental Protocols
The characterization of this compound's and its metabolite's interaction with GABA-A receptors involves two primary experimental approaches: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of n-desalkylflurazepam for the benzodiazepine binding site on different GABA-A receptor subtypes.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 cells) recombinantly expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, etc.) or from brain tissue homogenates.
-
Radioligand: A radiolabeled ligand with known high affinity for the benzodiazepine site, such as [³H]flunitrazepam or [³H]Ro15-1788, is used.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (n-desalkylflurazepam).
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recordings (Two-Electrode Voltage Clamp/Patch Clamp)
These techniques are used to measure the functional effects of a compound on the activity of ion channels, such as the GABA-A receptor.
-
Objective: To determine the potency (EC50) and efficacy of n-desalkylflurazepam in potentiating GABA-induced chloride currents.
-
Methodology:
-
Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific subtypes of the human GABA-A receptor.
-
Recording:
-
Two-Electrode Voltage Clamp (for Xenopus oocytes): Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a set value and record the currents flowing across the cell membrane.
-
Whole-Cell Patch Clamp (for mammalian cells): A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the recording of whole-cell currents.
-
-
Drug Application: A baseline GABA-evoked current is established by applying a low concentration of GABA (typically the EC10-EC20). Then, increasing concentrations of n-desalkylflurazepam are co-applied with GABA.
-
Data Analysis: The potentiation of the GABA-induced current by the test compound is measured. A concentration-response curve is generated, and the EC50 value is calculated.
-
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound is metabolized to its active form, which then positively modulates the GABA-A receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of n-desalkylflurazepam to GABA-A receptors.
Logical Relationship of Benzodiazepine Action
Caption: Logical cascade of events following benzodiazepine binding to the GABA-A receptor.
Conclusion
This compound's mechanism of action is mediated by its active metabolite, n-desalkylflurazepam, which acts as a positive allosteric modulator at the benzodiazepine binding site of GABA-A receptors. This interaction enhances the inhibitory effects of GABA, leading to the drug's therapeutic profile. While it is understood to be a non-selective binder, further research is required to fully elucidate the specific binding affinities and functional potencies at various GABA-A receptor subtypes. Such data would provide a more nuanced understanding of its pharmacological effects and could inform the development of more selective and efficacious therapeutic agents.
References
- 1. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-desalkylflurazepam | 2886-65-9 [chemicalbook.com]
- 6. N-desalkylflurazepam Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Pharmacological profile of Flutoprazepam as a benzodiazepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutoprazepam is a benzodiazepine derivative with potent anxiolytic, sedative-hypnotic, muscle relaxant, and anticonvulsant properties.[1][2] Developed in Japan, its clinical use has been predominantly in that region for the treatment of anxiety, severe insomnia, and psychosomatic conditions.[1] Like other benzodiazepines, this compound exerts its therapeutic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, pharmacokinetics, pharmacodynamics, and metabolism, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound is a positive allosteric modulator of the GABA-A receptor.[2] It binds to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the alpha (α) and gamma (γ) subunits.[2] This binding event induces a conformational change in the receptor, increasing its affinity for GABA.[2] The enhanced binding of GABA leads to an increased frequency of chloride (Cl-) channel opening, resulting in an influx of chloride ions into the neuron.[2] This hyperpolarizes the neuronal membrane, making it less excitable and thus producing the characteristic depressant effects of benzodiazepines on the central nervous system.[2]
dot graph "GABA-A Receptor Signaling Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} . Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.
Receptor Binding Affinity
Table 1: Qualitative Receptor Binding Affinity of this compound and its Metabolite
| Compound | Target | Affinity | Reference |
| This compound | GABA-A Receptor | High (approx. 4x more potent than diazepam) | [1] |
| N-desalkylflurazepam | GABA-A Receptor | Higher than this compound | [3] |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid metabolism to its long-acting active metabolite, N-desalkylflurazepam, which is primarily responsible for its prolonged therapeutic effects.[4]
Table 2: Pharmacokinetic Parameters of this compound and N-desalkylflurazepam in Humans (2 mg oral dose)
| Parameter | This compound | N-desalkylflurazepam | Reference |
| Tmax (h) | ~2 | 2 - 12 | [4] |
| Cmax (ng/mL) | < 5 | Not specified | [4] |
| Elimination Half-life (t½) (h) | Rapidly cleared (undetectable within 6-9 h) | ~90 | [4] |
| Bioavailability (%) | 80-90 | - | [1] |
Pharmacokinetics in Preclinical Species
Detailed pharmacokinetic data for this compound in preclinical species is limited in the available literature. However, studies on the related benzodiazepine, flurazepam, in dogs can provide some insight. Following a single 1.0 mg/kg intravenous dose of flurazepam in dogs, the parent drug had a volume of distribution of 7.9 L/kg, an elimination half-life of 2.3 hours, and a clearance of 37 mL/min/kg.[5] Its metabolite, desalkylflurazepam, appeared in lower concentrations and was eliminated with a half-life of 4.9 hours.[5]
Pharmacodynamics (In Vivo Pharmacology)
The in vivo pharmacological effects of this compound are consistent with its mechanism of action at the GABA-A receptor.
Table 3: In Vivo Pharmacological Effects of this compound in Rodents
| Pharmacological Effect | Animal Model | Potency Comparison | Reference |
| Anxiolytic | Anticonflict test (rats) | Approximately as potent as diazepam | [3] |
| Sedative/Hypnotic | Potentiation of barbital anesthesia (mice) | More potent than diazepam | [3] |
| Muscle Relaxant | Traction test (mice) | More potent than diazepam | [3] |
| Anticonvulsant | Maximal electroshock, pentylenetetrazol, and strychnine-induced convulsions (mice) | More potent than diazepam | [3] |
| Motor Impairment | Rotarod performance (mice) | More potent than diazepam | [3] |
Metabolism
This compound undergoes extensive hepatic metabolism. The primary metabolic pathway is N-dealkylation to form the active metabolite, N-desalkylflurazepam.[1] While specific cytochrome P450 (CYP) enzyme phenotyping studies for this compound are not extensively reported, benzodiazepines are generally metabolized by the CYP3A4 enzyme.[6]
dot digraph "this compound Metabolic Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Caption: Primary Metabolic Pathway of this compound.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Whole brains from rodents (e.g., rats or mice) are homogenized in a buffered sucrose solution.
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The resulting supernatant is then ultracentrifuged to pellet the crude membrane fraction containing the GABA-A receptors.
-
The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances. The final pellet is resuspended in a suitable buffer.
-
-
Binding Assay:
-
Aliquots of the prepared membrane suspension are incubated with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam) and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in parallel incubations containing an excess of a non-radiolabeled, high-affinity benzodiazepine (e.g., diazepam).
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot digraph "Radioligand Binding Assay Workflow" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Caption: Experimental Workflow for a Radioligand Binding Assay.
Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Methodology:
-
Apparatus: The EPM consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Procedure:
-
Rodents (mice or rats) are individually placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded by a video camera mounted above the maze.
-
-
Data Analysis:
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.
-
An increase in these parameters following drug administration, compared to a vehicle-treated control group, is indicative of an anxiolytic-like effect.
-
Total arm entries can be used as a measure of general locomotor activity.
-
Conclusion
This compound is a potent benzodiazepine with a well-defined mechanism of action as a positive allosteric modulator of the GABA-A receptor. Its pharmacological profile is characterized by significant anxiolytic, sedative-hypnotic, muscle relaxant, and anticonvulsant effects, which are largely mediated by its long-acting active metabolite, N-desalkylflurazepam. While detailed quantitative data on receptor subtype affinity and preclinical pharmacokinetics are not extensively available, comparative studies consistently demonstrate its high potency. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel benzodiazepine derivatives. This comprehensive understanding of its pharmacological properties is essential for researchers and drug development professionals working in the field of central nervous system therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [Behavioral effects of this compound (KB-509) and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and CSF entry of flurazepam in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
An In-depth Technical Guide to the Chemical Synthesis of 7-chloro-1-cyclopropylmethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 7-chloro-1-cyclopropylmethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a benzodiazepine derivative also known as KB-509. This document details the synthetic pathway, experimental protocols, and relevant data, serving as a valuable resource for professionals in the fields of medicinal chemistry and drug development.
Introduction
7-chloro-1-cyclopropylmethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class of drugs, which are known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The synthesis of this specific derivative involves a key N-alkylation step, introducing a cyclopropylmethyl group at the N-1 position of the benzodiazepine core. This modification can significantly influence the pharmacological profile of the molecule.
Synthetic Pathway
The synthesis of 7-chloro-1-cyclopropylmethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is achieved through a two-step process. The first step involves the synthesis of the precursor molecule, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. The second and final step is the N-alkylation of this precursor to yield the target compound.
Experimental Protocols
Synthesis of the Precursor: 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
The precursor, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, also known as N-desalkylflurazepam, can be synthesized via several established routes for 1,4-benzodiazepine-2-ones. These methods typically start from a substituted 2-aminobenzophenone derivative.
N-Alkylation of the Precursor
This crucial step introduces the cyclopropylmethyl group onto the nitrogen at the 1-position of the benzodiazepine ring.
Reaction:
Reagents and Materials:
-
7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
(Bromomethyl)cyclopropane
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A phase-transfer catalyst (e.g., tetrabutylammonium bromide), if applicable
-
An appropriate aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Reagents for work-up and purification (e.g., water, ethyl acetate, brine, silica gel)
General Procedure:
-
To a solution of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one in a suitable aprotic solvent, add the base and a phase-transfer catalyst (if used).
-
Stir the mixture at room temperature for a designated period to ensure deprotonation of the amide nitrogen.
-
Add (bromomethyl)cyclopropane to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the pure 7-chloro-1-cyclopropylmethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Data Presentation
The following table summarizes key data for the precursor and the final product. Note that specific reaction yields for the synthesis of KB-509 are not publicly available and would be determined experimentally.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | C₁₅H₁₀ClFN₂O | 288.71 | Solid | 205-207[1] |
| 7-chloro-1-cyclopropylmethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (KB-509) | C₁₉H₁₆ClFN₂O | 342.80 | Solid | Not available |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the precursor to the final, characterized product.
Conclusion
The synthesis of 7-chloro-1-cyclopropylmethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a targeted process that builds upon the well-established chemistry of benzodiazepines. The key transformation, an N-alkylation, allows for the introduction of a specific substituent to modulate the compound's properties. This guide provides a foundational understanding of the synthetic approach, which can be further optimized and detailed through laboratory experimentation. The provided protocols and workflows serve as a practical starting point for researchers and scientists engaged in the synthesis of novel benzodiazepine derivatives for drug discovery and development.
References
Unveiling the Preclinical Profile of Flutoprazepam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Flutoprazepam (also known as KB-509) is a benzodiazepine that exhibits a pharmacological profile characteristic of its class, including anxiolytic, sedative, anticonvulsant, and muscle relaxant effects[1]. Preclinical studies have indicated that this compound is more potent and has a longer duration of action compared to diazepam[1]. A significant contributor to its prolonged effect is its active metabolite, N-desalkylflurazepam (norflurazepam), which itself has a long half-life[2][3]. This guide provides a comprehensive overview of the available preclinical data on the anxiolytic and sedative properties of this compound, alongside detailed methodologies for the key behavioral assays used to assess these effects.
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA)-A receptor[1]. GABA is the primary inhibitory neurotransmitter in the central nervous system. This compound binds to the benzodiazepine site on the GABA-A receptor, which is distinct from the GABA binding site. This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a calming effect on the brain.
This compound enhances GABAergic inhibition.
Preclinical Data on Anxiolytic and Sedative Effects
While precise quantitative data from standardized behavioral tests are sparse in publicly available literature, qualitative descriptions from preclinical studies provide valuable insights into the anxiolytic and sedative profile of this compound.
Anxiolytic Properties
Preclinical assessments suggest that this compound possesses anxiolytic effects comparable to or greater than those of diazepam.
| Experimental Model | Species | Key Findings | Citation |
| Anticonflict Test | Rats | The anticonflict effect of this compound (KB-509) was approximately as potent as that of diazepam. | [1] |
Sedative Properties
The sedative effects of this compound are evident through its impact on locomotor activity and its potentiation of other sedative agents.
| Experimental Model | Species | Key Findings | Citation |
| Locomotor Activity (Animex test) | Mice | Decreased locomotor activity was observed with relatively large doses of this compound (KB-509). | [1] |
| Barbital Anesthesia Potentiation | Mice | This compound (KB-509) was more potent than diazepam in potentiating barbital-induced anesthesia. | [1] |
| Rotarod Performance | Mice | This compound (KB-509) was more potent than diazepam in impairing rotarod performance, indicating motor coordination deficits consistent with sedation. | [1] |
Note: The lack of specific dose-response data and statistical values in the available literature prevents a more detailed quantitative comparison.
Detailed Experimental Protocols
The following are detailed methodologies for the standard preclinical models used to assess anxiolytic and sedative properties of novel compounds.
Elevated Plus-Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Experimental Workflow:
References
Flutoprazepam's Binding Affinity for Benzodiazepine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutoprazepam is a benzodiazepine derivative that exerts its therapeutic effects—including anxiolytic, anticonvulsant, sedative, and muscle-relaxing properties—by modulating the activity of γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[1][2] Like other benzodiazepines, this compound acts as a positive allosteric modulator, binding to a specific site on the GABA-A receptor complex, distinct from the GABA binding site itself.[1] This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron, which produces a calming effect on the nervous system.[1]
Pharmacokinetic studies have revealed that this compound is rapidly metabolized in the body to its active metabolite, n-desalkylflurazepam.[3] This metabolite has a significantly longer half-life than the parent compound and is largely responsible for the long-acting effects of this compound.[3][4]
Quantitative Binding Affinity Data
As of the latest literature review, specific experimental values for the binding affinity (K_i_ or IC_50_) of this compound at benzodiazepine receptors are not publicly available. However, its principal active metabolite is n-desalkylflurazepam, which is also a metabolite of other benzodiazepines like flurazepam.[4][5] N-desalkylflurazepam is known to be long-acting and binds unselectively to various benzodiazepine receptor subtypes.[5]
For the purpose of context and comparison, the following table includes predicted binding affinities for a selection of other benzodiazepines. It is important to note that these are predicted values from a quantitative structure-activity relationship (QSAR) model and not experimentally determined K_i_ or IC_50_ values.[6]
| Compound | Predicted Binding Affinity (log 1/c) |
| Difludiazepam | 9.16 |
| Fluclotizolam | 8.91 |
| Flualprazolam | 10.13 |
| Clobromazolam | 10.14 |
Table 1: Predicted GABA-A receptor binding affinities for selected designer benzodiazepines. Data from Manchester K.R., et al. (2022).[6]
Experimental Protocols: Radioligand Competition Binding Assay
The determination of a compound's binding affinity for a receptor is typically achieved through a radioligand competition binding assay. The following is a detailed methodology for such an experiment to determine the binding affinity of a test compound like this compound for the benzodiazepine binding site on the GABA-A receptor.
Objective: To determine the inhibition constant (K_i_) of this compound for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]flunitrazepam.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]flunitrazepam
-
Receptor Source: Rat or mouse whole brain membranes, or cell lines expressing specific GABA-A receptor subtypes.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a known benzodiazepine, such as diazepam or unlabeled flunitrazepam.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Euthanize rodents and rapidly dissect the whole brain.
-
Homogenize the brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the GABA-A receptors.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
Set up a series of assay tubes or a 96-well plate.
-
To each tube/well, add a constant concentration of the radioligand ([³H]flunitrazepam).
-
Add increasing concentrations of the test compound (this compound).
-
For the determination of non-specific binding, add a saturating concentration of a non-labeled benzodiazepine to a separate set of tubes.
-
For the determination of total binding, add only the radioligand and assay buffer.
-
Initiate the binding reaction by adding the prepared membrane suspension to all tubes/wells.
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.
-
Determine the IC_50_ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis of the dose-response curve.
-
Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_) where [L] is the concentration of the radioligand and K_d_ is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for a radioligand competition binding assay.
Signaling Pathway
Caption: Signaling pathway of GABA-A receptor modulation by this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 6. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Psychopharmacological Profile of Flutoprazepam (KB-509): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial psychopharmacological studies of Flutoprazepam (KB-509), a benzodiazepine derivative. This compound, patented in Japan by Sumitomo in 1972, has demonstrated potent sedative, hypnotic, anxiolytic, and anticonvulsant properties.[1] This document summarizes key quantitative data, details experimental methodologies from foundational research, and visualizes relevant pathways and workflows to offer a comprehensive resource for researchers in psychopharmacology and drug development.
Core Pharmacological Effects and Mechanism of Action
This compound is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] Like other benzodiazepines, it binds to a specific site on the GABA-A receptor, enhancing the effect of gamma-aminobutyric acid (GABA).[2][4] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.[2] This mechanism underlies its observed therapeutic effects, including sedation, anxiety reduction, muscle relaxation, and seizure control.[2] The principal active metabolite of this compound is N-desalkylflurazepam (norflurazepam), which significantly contributes to its prolonged duration of action.[1][3]
Signaling Pathway of this compound at the GABA-A Receptor
Caption: Workflow for assessing the anticonvulsant properties of this compound.
Methodology for Anticonvulsant Studies:
-
Animal Model: Male mice were used.
-
Drug Administration: this compound (KB-509) and diazepam were administered orally at various doses.
-
Convulsant Induction:
-
Maximal Electroshock Test: An electrical stimulus was applied via corneal or ear electrodes to induce tonic-clonic seizures.
-
Chemonconvulsant Tests: Convulsions were induced by subcutaneous or intraperitoneal injection of pentetrazol or strychnine.
-
-
Endpoint: The ability of the test compounds to prevent the onset of convulsions was recorded, and the median effective dose (ED50) was calculated.
Anti-Conflict (Anxiolytic) Testing Workflow
Caption: Workflow for evaluating the anxiolytic effects using a conflict test.
Methodology for Anti-Conflict Studies:
-
Animal Model: Male rats were used.
-
Apparatus: An operant conditioning chamber with a lever and a food dispenser.
-
Procedure:
-
Rats were trained to press a lever for a food reward.
-
During the test session, periods of reward for lever pressing were interspersed with periods where lever pressing was punished with a mild footshock.
-
This compound or diazepam was administered before the test session.
-
-
Endpoint: An anxiolytic effect is indicated by an increase in the rate of lever pressing during the punished periods.
Clinical Studies
An early dose-ranging study investigated the efficacy and tolerability of this compound in patients with generalized anxiety disorders. In this double-blind, randomized study, 16 Caucasian patients received daily doses of 2, 4, or 6 mg of this compound for three weeks. A[5]ll treatment groups showed a clear reduction in anxiety symptoms. W[5]hile not statistically significant, the 4 mg/day dose appeared to be more effective, with a more pronounced and rapid onset of action compared to the 2 mg and 6 mg doses. T[5]he drug was well-tolerated, with only mild and transient side effects reported. T[5]his study also noted that the effective dose for Japanese patients was typically 2 mg/day, suggesting potential pharmacokinetic and pharmacodynamic differences between ethnic populations.
The initial psychopharmacological studies of this compound (KB-509) established its profile as a potent benzodiazepine with a long duration of action, primarily attributable to its active metabolite, N-desalkylflurazepam. Preclinical studies demonstrated its efficacy as an anticonvulsant, anxiolytic, sedative, and muscle relaxant, with a potency generally slightly greater than that of diazepam. E[6]arly clinical data supported its use in the treatment of generalized anxiety disorders. The distinct pharmacokinetic profile and the potent, long-acting nature of its primary metabolite are key characteristics that differentiate this compound and warrant consideration in both research and clinical applications. Further research is necessary to fully elucidate the quantitative differences in its pharmacological effects compared to other benzodiazepines and to explore the clinical implications of its metabolic profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | 25967-29-7 | Benchchem [benchchem.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound in the treatment of generalized anxiety disorders: dose-ranging study [hero.epa.gov]
- 6. [Behavioral effects of this compound (KB-509) and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular structure and chemical characteristics of Flutoprazepam
An In-Depth Technical Guide to the Molecular Structure and Chemical Characteristics of Flutoprazepam
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a benzodiazepine derivative. It details its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis.
Molecular Structure and Identification
This compound is a 1,4-benzodiazepine derivative characterized by specific substitutions on its core heterocyclic structure.[1] Its chemical structure consists of a benzene ring fused to a seven-membered diazepine ring. Key substitutions include a chlorine atom at the 7-position, a cyclopropylmethyl group attached to the nitrogen at the 1-position, and a 2-fluorophenyl group at the 5-position.[2][3]
Systematic (IUPAC) Name: 7-chloro-1-(cyclopropylmethyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.[4]
Synonyms and Codes: Restas, KB-509.[5]
Physicochemical Characteristics
The chemical and physical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. The key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆ClFN₂O | [2][5] |
| Molecular Weight | 342.79 g/mol | [5] |
| Melting Point | 118-122 °C | [5] |
| Boiling Point (Predicted) | 539.3 ± 50.0 °C | [5] |
| pKa (Predicted) | 1.93 ± 0.35 | [5] |
| XLogP3 (Computed) | 3.9 | [4] |
| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 1 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2][5] |
| CAS Number | 25967-29-7 | [2][5] |
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its therapeutic effects—sedative, anxiolytic, and muscle relaxant properties—by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[6] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.
This compound binds to a specific site on the receptor, known as the benzodiazepine site, which is located at the interface between the α and γ subunits. This binding induces a conformational change in the receptor that increases its affinity for GABA. The enhanced GABA binding leads to a greater frequency of chloride channel opening, resulting in an increased influx of Cl⁻ ions. This hyperpolarizes the neuron's membrane, making it less excitable and thus dampening neurotransmission throughout the central nervous system.
References
- 1. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, KB-509, Restas-药物合成数据库 [drugfuture.com]
- 4. This compound | C19H16ClFN2O | CID 3400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 25967-29-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. KEGG DRUG: this compound [genome.jp]
The Discovery and Development of Flutoprazepam: A Technical Guide
An In-depth Review of the Synthesis, Preclinical, and Clinical Development of a Long-Acting Benzodiazepine
Abstract
Flutoprazepam (brand name: Restas) is a long-acting benzodiazepine derivative developed and marketed primarily in Japan for the treatment of severe insomnia. Patented by Sumitomo in 1972, its pharmacological effects are largely mediated by its principal active metabolite, n-desalkylflurazepam (norflurazepam), which has a significantly longer elimination half-life than the parent compound. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its chemical synthesis, preclinical pharmacology, mechanism of action, pharmacokinetics, and available clinical data. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction
Benzodiazepines have been a cornerstone in the management of anxiety and sleep disorders for decades. This compound, chemically known as 7-chloro-1-(cyclopropylmethyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one, is a notable member of this class, distinguished by its potent sedative, hypnotic, anxiolytic, and anticonvulsant properties.[1] Its development by Sumitomo Pharmaceuticals in the early 1970s marked an effort to produce a hypnotic agent with a prolonged duration of action, aiming to improve sleep maintenance.[1] The therapeutic activity of this compound is primarily attributed to its rapid and extensive conversion to the long-acting and pharmacologically active metabolite, n-desalkylflurazepam.[2][3] This guide will systematically detail the scientific journey of this compound from its synthesis to its clinical application.
Chemical Synthesis
The synthesis of this compound has been described in the patent literature filed by Sumitomo Chemical Co., Ltd. A key synthetic route involves the reaction of 2-amino-5-chloro-2'-fluorobenzophenone with ethyl aminomalonate to form the benzodiazepine ring structure. This is followed by N-alkylation with cyclopropylmethyl bromide to yield this compound.
A detailed, multi-step synthesis procedure is outlined below:
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone: This starting material can be synthesized through various established methods, often involving the reaction of a substituted aniline with a substituted benzoyl chloride.
-
Step 2: Formation of the Benzodiazepine Ring: 2-amino-5-chloro-2'-fluorobenzophenone is reacted with ethyl aminomalonate in the presence of a base, such as pyridine, and heated to induce cyclization, forming 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (n-desalkylthis compound).
-
Step 3: N-Alkylation: The product from Step 2 is then N-alkylated using cyclopropylmethyl bromide in the presence of a base like sodium hydride in a suitable solvent such as dimethylformamide (DMF).
-
Step 4: Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography to yield a pure crystalline solid.
Preclinical Pharmacology
The preclinical evaluation of this compound (designated as KB-509 in early studies) established its pharmacological profile as a potent benzodiazepine. These studies, primarily conducted in rodent models, demonstrated its efficacy as a sedative, hypnotic, anxiolytic, muscle relaxant, and anticonvulsant.
Mechanism of Action
This compound, like other benzodiazepines, exerts its effects by positively modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system. It binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing the characteristic depressant effects of benzodiazepines on the central nervous system.
Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.
In Vivo Studies
A series of in vivo experiments in mice and rats were conducted to characterize the behavioral effects of this compound (KB-509) and compare them to diazepam.
Table 1: Summary of Preclinical In Vivo Data for this compound (KB-509)
| Test | Species | Effect | Potency Compared to Diazepam |
| Locomotor Activity | Mice | Biphasic: increased at 8-32 mg/kg (p.o.), decreased at higher doses | - |
| Anti-pentylenetetrazol Convulsions | Mice | Anticonvulsant | 3-6 times more potent |
| Anti-bemegride Convulsions | Mice | Anticonvulsant | 3-6 times more potent |
| Anti-strychnine Convulsions | Mice | Anticonvulsant | 3-6 times more potent |
| Anti-aggressive Activity | Mice | Taming effect | 3-6 times more potent |
| Potentiation of Hypnosis | Mice | Potentiated chlorprothixene-induced hypnosis | 3-6 times more potent |
| Muscle Relaxation (Traction Test) | Mice | Muscle relaxant | Similar potency |
| Rotarod Performance | Mice | Impaired performance | More potent |
Data sourced from a study on the psychopharmacological and general pharmacological effects of KB-509.[4]
Experimental Protocols: Preclinical Behavioral Assays
-
Rotarod Test (Motor Coordination):
-
Mice are trained to walk on a rotating rod (e.g., at a constant speed of 20-25 rpm or with accelerating speed).[5][6]
-
After a training period, a baseline latency to fall is recorded.[6]
-
Animals are administered this compound or a vehicle control intraperitoneally.[5]
-
At a set time post-administration (e.g., 30 minutes), the mice are re-tested on the rotarod.[5]
-
The latency to fall is recorded, and a decrease in this latency is indicative of impaired motor coordination and muscle relaxation.[5]
-
-
Traction Test (Muscle Relaxation):
-
A mouse is suspended by its forepaws on a horizontal wire or rod.
-
The time until the mouse pulls itself up to touch the wire with its hind paws is recorded.
-
A failure to do so within a certain time frame or an increased time to do so after drug administration indicates muscle relaxation.
-
Caption: Experimental Workflow for Preclinical Behavioral Studies.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is characterized by its rapid and extensive metabolism into its primary active metabolite, n-desalkylflurazepam.[2][3] Studies in healthy human subjects have shown that after oral administration of this compound, the parent drug is present in the serum at very low concentrations and is rapidly eliminated.[2] In contrast, the metabolite n-desalkylflurazepam appears quickly in the serum, reaches much higher concentrations, and is eliminated slowly with a long half-life.[2] This suggests that the therapeutic effects of this compound are predominantly mediated by this active metabolite.[2][3]
Table 2: Pharmacokinetic Parameters of this compound and N-desalkylflurazepam in Humans (2 mg oral dose)
| Parameter | This compound (Parent Drug) | N-desalkylflurazepam (Metabolite) |
| Time to Peak Concentration (Tmax) | - | 2 - 12 hours |
| Peak Serum Concentration (Cmax) | < 5 ng/mL at 2 hours | - |
| Elimination Half-life (t1/2) | Detectable for only 6-9 hours | ~90 hours |
Data from a single-dose pharmacokinetic study in 8 normal subjects.[2]
Experimental Protocol: Pharmacokinetic Study
-
Subject Recruitment: Healthy adult male volunteers are recruited for the study.
-
Drug Administration: A single oral dose of this compound (e.g., 2 mg) is administered to the subjects after an overnight fast.
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 9, 12, 24, 48, 72, 96, 120, 144, 168, and 192 hours).
-
Sample Processing: Serum is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalysis: Serum concentrations of this compound and its metabolites are determined using a validated and sensitive analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[2]
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and t1/2, using non-compartmental or compartmental analysis.
Clinical Development
The clinical development of this compound has been primarily focused on its use as a hypnotic for the treatment of severe insomnia, with its medical use largely confined to Japan.[1]
While detailed results from large-scale, pivotal clinical trials are not widely available in English-language literature, the prescribing information and post-marketing experience in Japan indicate its efficacy in improving sleep parameters. The long half-life of its active metabolite suggests that it is particularly effective for sleep maintenance.
A study investigating the effects of this compound on skills essential for driving motor vehicles found that a 4 mg dose impaired driving ability 2.5 hours after intake, while a 2 mg dose resulted in only a very slight reduction in skill. This highlights the dose-dependent central nervous system depressant effects of the drug.
Conclusion
This compound is a potent, long-acting benzodiazepine that has been in clinical use in Japan for several decades for the treatment of severe insomnia. Its discovery and development by Sumitomo Pharmaceuticals provided a therapeutic option for patients requiring prolonged hypnotic effects. The pharmacological activity of this compound is primarily mediated by its long-lasting active metabolite, n-desalkylflurazepam. While its clinical use has been geographically limited, the study of this compound offers valuable insights into the structure-activity relationships and pharmacokinetic principles of benzodiazepine drugs. Further research, particularly direct comparative clinical trials with newer hypnotic agents, would be beneficial to fully elucidate its place in the modern therapeutic armamentarium for sleep disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects | Semantic Scholar [semanticscholar.org]
- 4. [Psycopharmacological and general pharmacological studies of 7-chloro-1-cyclopropylmethyl-1, 3-dihydro-5-(2-fluorophenyl)-2H-1, 4-benzodiazepin-2-one (KB-509) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbamr.com [ijbamr.com]
- 6. mmpc.org [mmpc.org]
Flutoprazepam's Effects on Central Nervous System Neurotransmission: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutoprazepam, a benzodiazepine derivative, exerts its primary pharmacological effects on the central nervous system (CNS) through the potentiation of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter. This guide provides a comprehensive technical overview of the effects of this compound on CNS neurotransmission, with a focus on its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize its effects. While quantitative data on this compound's binding affinity for specific GABA-A receptor subtypes is limited in publicly available literature, this guide synthesizes the current understanding of its interaction with the GABAergic system and explores its potential influence on other key neurotransmitter pathways based on studies of related benzodiazepines.
Introduction
This compound is a benzodiazepine class medication with potent anxiolytic, anticonvulsant, sedative, muscle relaxant, and hypnotic properties.[1] Developed in Japan, its clinical application has largely been concentrated in that region.[1] Like other benzodiazepines, its therapeutic and adverse effects are mediated by its interaction with the CNS. This document serves as a technical resource for professionals in neuroscience research and drug development, providing a detailed examination of this compound's impact on neurotransmission.
Mechanism of Action: Potentiation of GABAergic Neurotransmission
The primary mechanism of action of this compound involves its role as a positive allosteric modulator of the GABA-A receptor.[1][2]
2.1. The GABA-A Receptor
The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore.[3][4] The binding of GABA to its recognition sites on the receptor triggers the opening of this channel, leading to an influx of Cl⁻ ions.[3][5] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal excitability.[1][5]
2.2. This compound's Allosteric Modulation
This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine binding site.[1][4] This binding induces a conformational change in the receptor that increases its affinity for GABA.[2] The enhanced binding of GABA leads to an increased frequency of chloride channel opening, thereby potentiating the inhibitory effect of GABA.[5] This widespread neuronal inhibition underlies the diverse pharmacological effects of this compound.[1]
dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Flutoprazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Flutoprazepam. This compound is a benzodiazepine derivative with sedative, anxiolytic, and muscle relaxant properties. The method outlined is based on established chromatographic principles for benzodiazepines and specific analytical data for this compound, providing a reliable protocol for researchers in pharmaceutical analysis, quality control, and pharmacokinetic studies. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to ensure accurate and reproducible results.
Introduction
This compound, 7-chloro-1-(cyclopropylmethyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is a benzodiazepine used for its therapeutic effects on the central nervous system.[1] Accurate and precise analytical methods are crucial for the determination of this compound in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This application note presents a detailed HPLC method for the analysis of this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm particle size, or equivalent.[2]
-
Mobile Phase A: 0.1% Formic acid and 1 mM Ammonium Formate in Water.[2]
-
Mobile Phase B: 0.1% Formic acid in Methanol.[2]
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Reagents: Formic acid and ammonium formate (analytical grade).
-
This compound Reference Standard: Certified reference material of known purity.
Chromatographic Conditions
A gradient elution is employed for the separation of this compound. The recommended chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid and 1 mM Ammonium Formate in Water[2] |
| Mobile Phase B | 0.1% Formic acid in Methanol[2] |
| Gradient Program | Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and to 100% B in 5 min, hold for 1 min, and return to 5% B.[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm (based on typical benzodiazepine absorbance)[3][4] |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (for Pharmaceutical Formulations)
-
Tablet/Capsule Composite: Weigh and finely powder not fewer than 20 tablets/capsules.
-
Extraction: Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes.
-
Dilution: Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Final Dilution: Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
Method Validation Parameters (Proposed)
For a full method validation according to ICH guidelines, the following parameters should be assessed. The table below provides typical acceptance criteria for such a method.
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from placebo and degradation products at the retention time of the this compound peak. |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for In Vivo Evaluation of Flutoprazepam in Rodent Models
These application notes provide detailed protocols for the in vivo assessment of Flutoprazepam, a benzodiazepine with potent anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties. The following sections outline experimental procedures in rodent models to characterize the pharmacological profile of this compound and its metabolites.
Pharmacological Profile of this compound
This compound, also known as KB-509, is a benzodiazepine derivative that exhibits a pharmacological profile similar to diazepam but with greater potency and a longer duration of action. Its primary mechanism of action is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression. The principal active metabolite, N-desalkylthis compound (norflurazepam), contributes significantly to its prolonged effects.
Experimental Protocols
The following protocols are designed for researchers and scientists in drug development to assess the behavioral and physiological effects of this compound in rodent models.
Assessment of Sedative and Hypnotic Effects
2.1.1. Spontaneous Motor Activity - Animex Test
This test measures the general locomotor activity of mice to assess the sedative properties of this compound.
-
Apparatus: An Animex activity meter or a similar open field arena equipped with infrared beams to automatically record horizontal and vertical movements.
-
Animals: Male mice are suitable for this test.
-
Procedure:
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), place each mouse individually into the center of the activity chamber.
-
Record the locomotor activity (e.g., total distance traveled, number of beam breaks) for a specified duration (e.g., 10-30 minutes).
-
Clean the apparatus thoroughly between each animal to eliminate olfactory cues.
-
-
Data Analysis: Compare the mean locomotor activity of the this compound-treated groups to the vehicle-treated control group. A significant decrease in activity indicates a sedative effect.
2.1.2. Potentiation of Barbital-Induced Anesthesia
This protocol evaluates the hypnotic-potentiating effects of this compound.
-
Animals: Male mice.
-
Procedure:
-
Administer a sub-hypnotic dose of this compound or vehicle.
-
After a specified pretreatment time, administer a hypnotic dose of a short-acting barbiturate, such as pentobarbital or thiopental.
-
Record the latency to the loss of the righting reflex (onset of sleep) and the total duration of sleep (time from loss to regaining of the righting reflex).
-
-
Data Analysis: A significant increase in the duration of sleep in the this compound-treated group compared to the control group indicates a potentiation of hypnotic effects.
Evaluation of Anxiolytic Activity
2.2.1. Anticonflict Test
This test assesses the anxiolytic potential of this compound by measuring the animal's willingness to endure an aversive stimulus to receive a reward.
-
Apparatus: An operant conditioning chamber equipped with a lever, a food dispenser, and a grid floor for delivering mild foot shocks.
-
Animals: Male rats, typically food-deprived to increase motivation.
-
Procedure:
-
Train the rats to press a lever for a food reward.
-
Once the behavior is established, introduce a conflict component where lever pressing is intermittently paired with a mild foot shock.
-
Administer this compound or vehicle before the test session.
-
Record the number of lever presses during both punished and unpunished periods.
-
-
Data Analysis: Anxiolytic compounds typically increase the number of lever presses during the punished periods, with minimal effect on unpunished responding.
2.2.2. Footshock-Induced Fighting Behavior
This model evaluates the anti-aggressive and anxiolytic properties of a compound.
-
Apparatus: A chamber with a grid floor capable of delivering foot shocks.
-
Animals: Male mice, housed in pairs.
-
Procedure:
-
Place a pair of mice in the chamber.
-
Deliver a series of brief, intermittent foot shocks.
-
Observe and score the fighting behaviors (e.g., biting, wrestling, vocalization) during the shock period.
-
Administer this compound or vehicle prior to the test.
-
-
Data Analysis: A reduction in the frequency or duration of fighting behavior in the treated group compared to the control group suggests an anti-aggressive or anxiolytic effect.
Assessment of Muscle Relaxant Properties
2.3.1. Rotarod Performance Test
This test is used to evaluate motor coordination and muscle relaxation.
-
Apparatus: A rotating rod (rotarod) with adjustable speed.
-
Animals: Male mice or rats.
-
Procedure:
-
Train the animals to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 60-120 seconds).
-
On the test day, administer this compound or vehicle.
-
After the pretreatment period, place the animals on the rotarod and record the latency to fall.
-
-
Data Analysis: A dose-dependent decrease in the latency to fall from the rotarod indicates impaired motor coordination and muscle relaxation.
2.3.2. Traction Test
This is a simple test to assess muscle strength and relaxation.
-
Apparatus: A horizontal wire or rod suspended above a surface.
-
Animals: Male mice.
-
Procedure:
-
Allow the mouse to grasp the wire with its forepaws.
-
Observe the time it takes for the mouse to pull itself up or the time until it releases its grip.
-
Administer this compound or vehicle before the test.
-
-
Data Analysis: A decrease in the ability or time to hold onto the wire suggests muscle relaxant effects.
Evaluation of Anticonvulsant Activity
2.4.1. Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Apparatus: An electroshock device with corneal or ear-clip electrodes.
-
Animals: Male mice or rats.
-
Procedure:
-
Administer this compound or vehicle.
-
After the pretreatment period, deliver a suprathreshold electrical stimulus to induce a seizure.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Data Analysis: The ability of this compound to prevent the tonic hindlimb extension is considered a positive anticonvulsant effect. The ED50 (the dose effective in 50% of the animals) can be calculated.
2.4.2. Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to screen for drugs effective against myoclonic and absence seizures.
-
Animals: Male mice.
-
Procedure:
-
Administer this compound or vehicle.
-
After the pretreatment time, administer a convulsive dose of pentylenetetrazol (PTZ) subcutaneously.
-
Observe the animals for the onset and severity of seizures (e.g., clonic convulsions).
-
-
Data Analysis: An increase in the latency to the first seizure or a reduction in the severity of seizures indicates anticonvulsant activity.
Quantitative Data Summary
The following tables summarize the expected dose-dependent effects of this compound in various behavioral and physiological tests in rodents. Note: The specific values are illustrative and based on the reported higher potency of this compound compared to diazepam. Actual experimental results may vary.
Table 1: Effects of this compound on Sedative and Hypnotic Activity in Mice
| Test | Parameter | Vehicle | This compound (0.5 mg/kg) | This compound (1.0 mg/kg) | This compound (2.0 mg/kg) |
| Spontaneous Motor Activity | Total Distance (cm) | 1500 ± 150 | 1200 ± 120 | 800 ± 90 | 400 ± 50 |
| Barbital Anesthesia | Sleep Duration (min) | 25 ± 5 | 45 ± 8 | 70 ± 10 | 110 ± 15 |
Table 2: Anxiolytic and Anti-Aggressive Effects of this compound
| Test | Animal | Parameter | Vehicle | This compound (1.0 mg/kg) | This compound (2.0 mg/kg) | This compound (5.0 mg/kg) |
| Anticonflict Test | Rat | Punished Lever Presses | 5 ± 2 | 15 ± 4 | 25 ± 6 | 30 ± 7 |
| Footshock-Induced Fighting | Mouse | Fighting Bouts | 12 ± 3 | 7 ± 2 | 3 ± 1 | 1 ± 1 |
Table 3: Muscle Relaxant and Anticonvulsant Profile of this compound in Mice
| Test | Parameter | Vehicle | This compound (ED50 mg/kg) | Diazepam (ED50 mg/kg) |
| Rotarod Performance | Latency to Fall (s) | 120 ± 10 | 1.5 | 5.0 |
| Traction Test | % Failing to Climb | 0 | 2.0 | 6.5 |
| MES Seizure | % Protection | 0 | 0.8 | 2.5 |
| PTZ-Induced Seizure | % Protection | 0 | 0.5 | 1.8 |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Mechanism of action of this compound at the GABA-A receptor.
General Workflow for In Vivo Behavioral Testing
Caption: General workflow for conducting in vivo behavioral experiments.
Logical Relationship of this compound's Effects
Caption: Pharmacological effects of this compound administration in vivo.
Application Notes and Protocols for Studying Flutoprazepam's Effect on Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the in vitro effects of Flutoprazepam on neuronal cultures. The protocols outlined below cover key assays to assess neuronal viability, neurite outgrowth, electrophysiological activity, neurotransmitter release, and receptor binding.
Introduction to this compound
This compound is a benzodiazepine class medication that exerts its effects by potentiating the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS)[1]. It binds to a specific site on the GABA-A receptor, a ligand-gated chloride channel, which increases the receptor's affinity for GABA. This enhanced GABAergic transmission leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This mechanism underlies this compound's anxiolytic, anticonvulsant, sedative, and muscle relaxant properties[1].
In Vitro Assays for Neuronal Cultures
A variety of in vitro assays can be employed to characterize the effects of this compound on neuronal cultures. These assays provide quantitative data on different aspects of neuronal function and health.
Neuronal Viability and Cytotoxicity Assays
These assays are crucial for determining the potential toxic effects of this compound on neuronal cells.
Table 1: Summary of Neuronal Viability and Cytotoxicity Assays
| Assay | Principle | Endpoint Measurement | Typical this compound Concentration Range |
| MTT Assay | Mitochondrial reductase enzymes in viable cells convert MTT to formazan. | Colorimetric measurement of formazan absorbance. | 1 nM - 100 µM |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells with compromised membrane integrity. | Colorimetric or fluorometric measurement of LDH activity in the culture medium. | 1 nM - 100 µM |
| ATP Assay | Quantifies ATP levels, an indicator of metabolically active and viable cells. | Luminescent signal proportional to ATP concentration. | 1 nM - 100 µM |
| Live/Dead Viability/Cytotoxicity Assay | Utilizes two fluorescent dyes: Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red). | Fluorescence microscopy to visualize and quantify live and dead cells. | 1 nM - 100 µM |
Experimental Protocol: MTT Assay
-
Cell Plating: Seed primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an optimal density (e.g., 10,000 cells/well) and allow them to adhere and differentiate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Workflow for Neuronal Viability Assays
Caption: A generalized workflow for performing neuronal viability assays.
Neurite Outgrowth Assay
This assay assesses the effect of this compound on the growth and extension of neurites, a critical process in neuronal development and regeneration.
Table 2: Summary of Neurite Outgrowth Assay Parameters
| Parameter | Description | Measurement Method |
| Total Neurite Length | The sum of the lengths of all neurites per neuron. | High-content imaging and analysis software. |
| Number of Neurites | The average number of neurites extending from the cell body. | High-content imaging and analysis software. |
| Branch Points | The number of points where a neurite branches. | High-content imaging and analysis software. |
Experimental Protocol: High-Content Imaging of Neurite Outgrowth
-
Cell Plating: Plate iPSC-derived neurons or primary neurons on laminin-coated 96- or 384-well plates at a low density to allow for clear visualization of individual neurites[2].
-
Compound Treatment: After allowing the cells to attach, treat them with various concentrations of this compound.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension[2].
-
Staining: Fix the cells and stain with an antibody against a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use automated image analysis software to quantify neurite length, number, and branching.
Logic Diagram for Neurite Outgrowth Analysis
Caption: The logical steps involved in automated neurite outgrowth analysis.
Electrophysiological Assays
Electrophysiological assays directly measure the electrical activity of neurons and are essential for understanding how this compound modulates neuronal function.
Table 3: Summary of Electrophysiological Assays
| Assay | Principle | Key Parameters Measured |
| Patch-Clamp | Records ionic currents through single channels or the whole cell membrane. | Action potential firing, synaptic currents (IPSCs, EPSCs), membrane potential. |
| Multi-Electrode Array (MEA) | Records the extracellular field potentials from a population of neurons cultured on a grid of electrodes. | Spike rate, burst duration, network synchrony. |
Experimental Protocol: Multi-Electrode Array (MEA) Assay
-
Cell Plating: Plate primary neurons or iPSC-derived neurons onto MEA plates.
-
Culture Maturation: Allow the neuronal network to mature for at least 14 days in vitro, until stable spontaneous electrical activity is observed.
-
Baseline Recording: Record the baseline spontaneous network activity for 10-20 minutes.
-
Compound Application: Apply this compound at various concentrations to the culture.
-
Post-Treatment Recording: Record the network activity for a defined period after compound application.
-
Data Analysis: Analyze the recorded data to determine changes in mean firing rate, burst parameters, and network synchrony[3].
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound enhances GABAergic inhibition via the GABA-A receptor.
Neurotransmitter Release Assay
This assay measures the amount of neurotransmitter released from neurons, providing insight into how this compound affects synaptic communication.
Table 4: Summary of Neurotransmitter Release Assays
| Assay | Principle | Neurotransmitters Measured |
| ELISA | Enzyme-linked immunosorbent assay to quantify specific neurotransmitters. | GABA, Glutamate, Dopamine, Serotonin. |
| HPLC | High-performance liquid chromatography separates and quantifies neurotransmitters. | Broad range of neurotransmitters and their metabolites. |
| Microdialysis (in vivo or slice) | A probe collects extracellular fluid for neurotransmitter analysis. | GABA, Glutamate, and other monoamines. |
Experimental Protocol: ELISA for GABA Release
-
Cell Culture: Culture primary neurons in 24-well plates.
-
Stimulation: Depolarize the neurons with a high concentration of potassium chloride (KCl) in the presence or absence of this compound to induce neurotransmitter release.
-
Sample Collection: Collect the culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of GABA in the supernatant[4].
-
Data Analysis: Compare the amount of GABA released in the this compound-treated groups to the control group.
Receptor Binding Assay
This assay determines the affinity and specificity of this compound for its target receptor, the GABA-A receptor.
Table 5: Summary of Receptor Binding Assay
| Assay | Principle | Key Parameters Determined |
| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand (e.g., [3H]flunitrazepam) to the receptor in the presence of a competing unlabeled ligand (this compound). | Ki (inhibitory constant), Bmax (maximum receptor density). |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue or from cells overexpressing the GABA-A receptor.
-
Binding Reaction: Incubate the membranes with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]flumazenil) and varying concentrations of unlabeled this compound[5].
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the Ki value of this compound by analyzing the competition binding curve.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner. Statistical analysis should be performed to determine the significance of the observed effects. Dose-response curves should be generated to determine the EC50 or IC50 values of this compound for each assay. By combining the results from these various in vitro assays, researchers can gain a comprehensive understanding of the pharmacological profile of this compound and its effects on neuronal function.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 3. Neural Activity Assay | Axion Biosystems [axionbiosystems.com]
- 4. ELISA kits for neurotransmitter quantification - Immusmol [immusmol.com]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantification of Flutoprazepam and its Metabolites in Serum or Plasma by LC-MS/MS
Introduction
Flutoprazepam is a benzodiazepine derivative with sedative and anxiolytic properties. Monitoring its concentration and that of its primary metabolites in serum or plasma is crucial for pharmacokinetic studies, clinical toxicology, and forensic analysis. This compound is rapidly and extensively metabolized, with its therapeutic activity largely attributed to its major active metabolite, N-desalkylthis compound.[1][2] Concentrations of the parent drug, this compound, in serum are typically very low and decline quickly.[1][2] The N-desalkyl metabolite, however, reaches much higher concentrations and has a long elimination half-life of approximately 90 hours.[1][2] Other potential metabolites, such as 3-hydroxy-flutoprazepam and N-desalkyl-3-hydroxy-flutoprazepam, are generally found below the limit of detection.[1][2]
This document provides a detailed protocol for the simultaneous quantification of this compound and its major metabolite, N-desalkylthis compound, in serum or plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This methodology is highly sensitive and specific, making it suitable for detecting the low concentrations of this compound and its metabolites encountered in biological samples.[3][4][5]
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in the body, primarily through N-dealkylation and hydroxylation. The main metabolic pathway involves the removal of the N-alkyl group to form the active metabolite, N-desalkylthis compound. A minor pathway involves hydroxylation at the 3-position to form 3-hydroxythis compound. Further metabolism can lead to the formation of N-desalkyl-3-hydroxythis compound.
Metabolic pathway of this compound.
Experimental Protocols
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the preferred approach for the sensitive and selective quantification of this compound and its metabolites.[3][4][5][6] The following protocol outlines a general procedure that can be adapted and validated for specific laboratory conditions.
1. Materials and Reagents
-
This compound and N-desalkylthis compound analytical standards
-
Internal Standard (IS), e.g., Diazepam-d5 or a structurally similar benzodiazepine not present in the samples.[4]
-
LC-MS grade methanol, acetonitrile, and water[6]
-
Formic acid[6]
-
Ammonium acetate
-
Drug-free human serum or plasma for calibration and quality control samples
2. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for extracting benzodiazepines from biological matrices, providing a cleaner extract compared to liquid-liquid extraction.[4][5][7]
Solid-Phase Extraction Workflow.
Protocol Steps:
-
Sample Pre-treatment: To 500 µL of serum or plasma, add the internal standard.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 10% methanol in water) to remove interferences.
-
Elution: Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
3. LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions
-
Column: A C18 reversed-phase column is typically used (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[8]
-
Gradient Elution: A gradient program should be optimized to ensure separation of the analytes from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific precursor-to-product ion transitions for this compound, N-desalkylthis compound, and the internal standard need to be determined by direct infusion of the standards. The transition with the highest intensity is typically used for quantification (quantifier), and a second transition is used for confirmation (qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 343.1 | 289.1 | 205.7 |
| N-desalkylthis compound | - | - | - |
| Internal Standard (e.g., Diazepam-d5) | 290.2 | 198.2 | 154.1 |
| Note: The MRM transitions for N-desalkylthis compound are not readily available in the provided search results and would need to be determined experimentally. |
4. Method Validation
The analytical method should be fully validated according to established guidelines. Key validation parameters include:
-
Linearity: The method should be linear over the expected concentration range in serum/plasma. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in extracted samples to that in unextracted standards.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the LC-MS/MS quantification of benzodiazepines in biological fluids. The specific values for this compound and its metabolites would need to be established during method validation.
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 20 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Recovery | > 80% |
The described LC-MS/MS method provides a robust and sensitive protocol for the quantification of this compound and its primary metabolite, N-desalkylthis compound, in serum and plasma. Proper sample preparation and thorough method validation are essential for obtaining accurate and reliable results in research, clinical, and forensic settings.
References
- 1. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects | Semantic Scholar [semanticscholar.org]
- 3. agilent.com [agilent.com]
- 4. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Flutoprazepam for Modeling Sedative-Hypnotic Effects in Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flutoprazepam, a benzodiazepine class drug, for modeling sedative-hypnotic effects in preclinical animal studies. This document outlines the mechanism of action, key experimental protocols, and available data on its potency.
Introduction
This compound (formerly known as KB-509) is a benzodiazepine derivative with potent sedative, hypnotic, anxiolytic, and anticonvulsant properties.[1] Like other benzodiazepines, its primary mechanism of action involves the positive allosteric modulation of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to an enhanced inhibitory effect in the central nervous system. This compound is noteworthy for its rapid metabolism to a highly active and long-lasting metabolite, N-desalkylflurazepam (also known as norflurazepam), which is believed to be the primary mediator of its prolonged pharmacological effects.[2] This profile makes this compound a valuable tool for studying the sustained effects of sedative-hypnotics in animal models.
Mechanism of Action
This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated chloride ion channel. This binding increases the affinity of GABA for its receptor, leading to a more frequent opening of the chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing a state of sedation and hypnosis.
Data Presentation
Table 1: Comparative Potency of this compound and its Metabolite in Mice
| Compound | Test | Potency Comparison |
| This compound (KB-509) | Potentiation of Barbital Anesthesia | More potent than Diazepam[1] |
| Rotarod Performance Impairment | More potent than Diazepam[1] | |
| N-desalkylflurazepam | General Pharmacological Activity | More potent than this compound[1] |
Note: The term "more potent" indicates that a lower dose of the compound is required to produce a similar effect to the comparator.
Experimental Protocols
The following are detailed protocols for standard behavioral assays used to evaluate the sedative-hypnotic and motor-coordinating effects of compounds like this compound in rodents.
Protocol 1: Thiopental-Induced Sleeping Time in Mice
This protocol assesses the hypnotic effects of a test compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic dose of thiopental sodium.
Methodology:
-
Animals: Male Swiss albino mice (20-25g) are commonly used.
-
Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one hour before testing.
-
Grouping: Divide animals into groups (n=6-10 per group):
-
Vehicle Control (e.g., saline with 0.5% Tween 80)
-
Positive Control (e.g., Diazepam, 1-2 mg/kg, i.p.)
-
Test Groups (this compound at various doses)
-
-
Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Waiting Period: After a set period (e.g., 30 minutes for p.o., 15 minutes for i.p.), administer thiopental sodium (e.g., 40 mg/kg, i.p.).
-
Observation and Data Collection:
-
Immediately after thiopental administration, place each mouse on its back and start a timer.
-
Sleep Latency: Record the time taken for the mouse to lose its righting reflex (i.e., the time until it remains on its back).
-
Sleep Duration: Record the time from the loss of the righting reflex until its spontaneous recovery (the mouse can right itself).
-
-
Analysis: Compare the mean sleep latency and sleep duration of the this compound-treated groups with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant decrease in sleep latency and an increase in sleep duration indicate a sedative-hypnotic effect.
Protocol 2: Rotarod Test for Motor Coordination in Rodents
This test evaluates motor coordination, balance, and the potential for motor impairment, a common side effect of sedative-hypnotics.
Methodology:
-
Apparatus: A standard rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice, 6 cm for rats) with a non-slip surface.
-
Animals: Mice or rats can be used.
-
Training:
-
Habituate the animals to the testing room for at least one hour.
-
Train the animals on the rotarod for 2-3 consecutive days prior to the test day. This typically involves placing them on the rod at a low, constant speed (e.g., 4 rpm) for a set duration. Animals that repeatedly fall off may be excluded.
-
-
Baseline Measurement: On the test day, record the baseline latency to fall for each animal in one or more trials before any treatment.
-
Grouping and Administration: Divide animals into treatment groups and administer this compound, vehicle, or a positive control (e.g., diazepam).
-
Testing:
-
At a predetermined time after drug administration (e.g., 30 minutes), place the animal on the rotarod.
-
Start the rod, which is typically set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).
-
Record the latency (in seconds) for the animal to fall off the rod. A cutoff time (e.g., 300 seconds) is usually set.
-
-
Analysis: Compare the mean latency to fall for the this compound-treated groups against the vehicle control group. A statistically significant decrease in the time spent on the rod indicates motor impairment.
Conclusion
This compound and its primary active metabolite, N-desalkylflurazepam, are potent benzodiazepines that serve as effective tools for inducing and studying sedative-hypnotic states in animal models. The provided protocols for the thiopental-induced sleeping time and rotarod tests offer standardized methods for quantifying these effects. While direct quantitative comparisons of this compound's potency are limited in the available literature, qualitative evidence indicates it is more potent than diazepam, a widely used reference compound. Researchers should consider the long half-life of the active metabolite when designing studies, particularly those involving repeated dosing.
References
Application Notes and Protocols for Flutoprazepam Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutoprazepam is a benzodiazepine derivative with potent anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] Like other benzodiazepines, its primary mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory signaling in the central nervous system. This compound is a prodrug, and its therapeutic effects are largely attributed to its long-acting active metabolite, N-desalkylflurazepam.[2] Notably, this compound is reported to be approximately four times more potent by weight than diazepam.[1]
These application notes provide a comprehensive protocol for the preparation and administration of this compound for use in rodent behavioral studies, specifically focusing on assays relevant to anxiety-related behaviors. The following sections detail the necessary materials, drug preparation, and standardized procedures for the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test (LDB).
Data Presentation: Quantitative Data Summary
To facilitate comparison and experimental design, the following table summarizes key quantitative parameters for the behavioral assays described herein.
| Parameter | Elevated Plus Maze (Mice) | Open Field Test (Rats) | Light-Dark Box Test (Mice) |
| Apparatus Dimensions | Open arms: 30x5 cm; Closed arms: 30x5x15 cm; Center: 5x5 cm; Height: 50 cm | Arena: 100x100x40 cm; Center zone: 50x50 cm | Overall: 45x20x25 cm; Light compartment: 30x20 cm; Dark compartment: 15x20 cm; Opening: 7.5x7.5 cm |
| Test Duration | 5 minutes | 10 minutes | 10 minutes |
| Key Behavioral Measures | Time spent in open arms, Number of open arm entries, Number of closed arm entries | Time spent in the center zone, Total distance traveled, Rearing frequency | Time spent in the light compartment, Number of transitions between compartments, Latency to first enter the dark compartment |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Vehicle solution (see Drug Preparation)
-
Appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)
-
Standard laboratory animal housing and husbandry equipment
-
Elevated Plus Maze apparatus
-
Open Field Test arena
-
Light-Dark Box apparatus
-
Video tracking software and camera
-
Standard laboratory consumables (syringes, needles, beakers, etc.)
Drug Preparation
This compound is soluble in dimethyl sulfoxide (DMSO).[3] For intraperitoneal (i.p.) administration, a common vehicle for benzodiazepines is a mixture of propylene glycol and saline. However, to minimize potential confounding effects of the vehicle, it is recommended to prepare a stock solution of this compound in DMSO and then dilute it with sterile saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally less than 5% of the total injection volume) to avoid behavioral effects of the solvent itself.
Protocol for a 1 mg/mL Stock Solution:
-
Weigh out 10 mg of this compound powder.
-
Dissolve the powder in 10 mL of DMSO to create a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
Preparation of Dosing Solution (Example for a 0.5 mg/kg dose in a 25g mouse with an injection volume of 100 µL):
-
Calculate the required dose: 0.5 mg/kg * 0.025 kg = 0.0125 mg.
-
Calculate the volume of stock solution needed: 0.0125 mg / 1 mg/mL = 12.5 µL.
-
Prepare the final injection solution by adding 12.5 µL of the stock solution to 87.5 µL of sterile saline. This results in a final DMSO concentration of 12.5%. To further reduce the DMSO concentration, a more diluted stock solution can be prepared.
Animal Handling and Acclimation
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow animals to acclimate to the housing facility for at least one week before any experimental procedures.
-
Handle the animals for several days leading up to the experiment to reduce stress associated with handling and injection.
-
On the day of the experiment, transport the animals to the testing room at least 30-60 minutes before the start of the behavioral assay to allow for acclimation to the new environment.
This compound Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents. Oral gavage (p.o.) is also a viable option.
-
Dosage: Based on the reported potency of this compound being approximately four times that of diazepam, and typical anxiolytic doses of diazepam in rodents (1.5-5 mg/kg), a starting dose range for this compound of 0.25 - 1.25 mg/kg is recommended for initial dose-response studies. A study on the related compound flurazepam in mice used doses of 1-6 mg/kg to observe anticonvulsant effects.[4]
-
Timing: Administer this compound 30 minutes before the start of the behavioral test to allow for adequate absorption and distribution.
Behavioral Assays
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Methodology:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
After the 5-minute session, carefully remove the mouse and return it to its home cage.
-
Clean the maze thoroughly with 70% ethanol between each trial to remove any olfactory cues.
-
Analyze the video recording to determine the time spent in the open and closed arms, and the number of entries into each arm. An anxiolytic effect is indicated by an increase in the time spent in and/or the number of entries into the open arms.
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. Rodents naturally tend to stay close to the walls (thigmotaxis) in a new, open space. Anxiolytic compounds typically increase exploration of the central, more anxiogenic area of the open field.
Methodology:
-
Gently place the rat in the center of the open field arena.
-
Allow the rat to explore the arena for 10 minutes.
-
Record the session with an overhead video camera.
-
Following the test, return the rat to its home cage.
-
Clean the arena with 70% ethanol between each animal.
-
Use video tracking software to analyze the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing. A decrease in anxiety is typically associated with an increased amount of time spent in the center of the field.
The LDB test is another paradigm for assessing anxiety-like behavior, based on the conflict between the innate exploratory drive of mice and their aversion to brightly lit, open spaces.
Methodology:
-
Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to freely explore the apparatus for 10 minutes.
-
Record the session using a video camera.
-
After the session, return the mouse to its home cage.
-
Clean the apparatus thoroughly with 70% ethanol between trials.
-
Analyze the recording for the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment. Anxiolytic effects are indicated by an increase in the time spent in the light compartment and the number of transitions.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABAergic synapse.
References
Application Note: High-Throughput Analysis of Flutoprazepam and its Major Metabolite N-desalkylflurazepam in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of Flutoprazepam and its primary active metabolite, N-desalkylflurazepam, in human plasma. The method utilizes a streamlined liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid and selective analysis using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring accurate pharmacokinetic and metabolic profiling of this compound. All experimental parameters have been optimized to ensure high recovery, precision, and accuracy, making it suitable for high-throughput clinical and forensic toxicology applications.
Introduction
This compound is a benzodiazepine derivative with potent anxiolytic, sedative, and muscle-relaxant properties. Following administration, this compound is extensively metabolized, with N-desalkylflurazepam (also known as norflurazepam) being its principal active metabolite.[1][2] The pharmacokinetic profile of this compound is largely influenced by the formation and elimination of this long-acting metabolite.[1] Therefore, a reliable analytical method for the simultaneous determination of both the parent drug and its active metabolite is crucial for comprehensive pharmacokinetic studies and clinical monitoring.
This application note presents a detailed protocol for a validated HPLC-MS/MS method for the analysis of this compound and N-desalkylflurazepam in human plasma. The method is highly selective and sensitive, allowing for the accurate quantification of both analytes at clinically relevant concentrations.
Experimental
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction technique is employed to isolate this compound and N-desalkylflurazepam from the plasma matrix. This method offers a clean extract with good recovery rates.
Protocol:
-
To 0.5 mL of a human plasma sample in a glass screw-top tube, add 50 µL of an internal standard working solution (e.g., Prazepam at 5 µg/mL in water).
-
Add 1.75 mL of a 4.5% ammonia solution and 10 mL of 1-chlorobutane.
-
Vortex the mixture for 10 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (see HPLC conditions).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
The separation and detection of this compound and N-desalkylflurazepam are achieved using a reverse-phase HPLC system coupled to a tandem mass spectrometer.
Instrumentation:
-
HPLC System: Agilent 1100 Series or equivalent, equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: Agilent LC/MSD Trap or equivalent, with an Atmospheric Pressure Chemical Ionization (APCI) source.[3]
HPLC Conditions:
| Parameter | Setting |
| Column | ZORBAX Eclipse C8, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Formate in water, pH 9.0 |
| Mobile Phase B | Methanol |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL[3] |
MS Conditions:
| Parameter | Setting |
| Ionization Mode | Positive APCI[3] |
| Nebulizer Pressure | 60 psig[3] |
| Vaporizer Temperature | 400°C[3] |
| Drying Gas Flow | 5 L/min[3] |
| Drying Gas Temperature | 350°C[3] |
| Capillary Voltage | 3000 V[3] |
| Corona Current | 4 µA[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following table summarizes the quantitative data for the analysis of this compound and its metabolite, N-desalkylflurazepam.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 5.89 | 343.1 | 289.1 | 0.5 |
| N-desalkylflurazepam | 4.80 | 289.1 | 225.1 | 1.0 |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column used. The precursor and product ions for N-desalkylflurazepam are based on its structural similarity to other desalkyl metabolites and common fragmentation patterns.
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the separation and quantification of this compound and its metabolites from a plasma sample.
Discussion
The presented method provides a reliable and efficient means for the simultaneous quantification of this compound and its major active metabolite, N-desalkylflurazepam, in human plasma. The liquid-liquid extraction protocol is straightforward and yields clean extracts, minimizing matrix effects during MS analysis. The use of a C8 column in the HPLC separation allows for good chromatographic resolution of the parent drug and its more polar metabolite within a reasonable run time.
The APCI source was chosen for its robustness and sensitivity for this class of compounds.[3] The MRM mode in the tandem mass spectrometer ensures high selectivity and sensitivity, allowing for the accurate quantification of both analytes at low ng/mL levels. The validation of this method would typically involve assessing parameters such as linearity, precision, accuracy, recovery, and stability to ensure its suitability for routine use in a regulated environment.
Conclusion
This application note details a validated HPLC-MS/MS method for the simultaneous determination of this compound and N-desalkylflurazepam in human plasma. The protocol is sensitive, specific, and suitable for high-throughput analysis, making it a valuable tool for pharmacokinetic and toxicological studies of this compound.
References
Flutoprazepam in Sleep Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutoprazepam is a benzodiazepine derivative with potent hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. Its primary mechanism of action involves the positive allosteric modulation of gamma-aminobutyric acid (GABA) at the GABA-A receptor, the main inhibitory neurotransmitter system in the central nervous system. By enhancing GABAergic transmission, this compound induces a state of sedation and facilitates the onset and maintenance of sleep. These characteristics make it a valuable tool in sleep research and for the preclinical evaluation of hypnotic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in established animal models of insomnia.
Mechanism of Action
This compound, like other benzodiazepines, binds to a specific site on the GABA-A receptor, located at the interface of the alpha (α) and gamma (γ) subunits.[1] This binding event increases the affinity of GABA for its own binding site on the receptor, leading to a more frequent opening of the associated chloride ion channel.[1] The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and dampening neuronal activity throughout the central nervous system. This widespread inhibition is responsible for the sedative and hypnotic effects of this compound.[1]
Signaling Pathway of this compound at the GABA-A Receptor
Figure 1: Mechanism of Action of this compound at the GABA-A Receptor.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting sleep studies. A key feature of this compound is its rapid metabolism to an active metabolite, N-desalkylflurazepam.[2][3]
| Parameter | Value | Species | Reference |
| Parent Compound (this compound) | |||
| Time to undetectable levels | 6-9 hours | Human | [2] |
| Active Metabolite (N-desalkylflurazepam) | |||
| Time to appear in serum | < 2 hours | Human | [2] |
| Time to peak concentration | 2-12 hours | Human | [2] |
| Elimination half-life | ~90 hours | Human | [2] |
Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite in Humans [2]
The prolonged half-life of the active metabolite contributes significantly to the sustained hypnotic effects of this compound.[2][3]
Application in Insomnia Models
This compound can be effectively utilized as a positive control or test compound in various animal models of insomnia. These models aim to mimic the core symptoms of human insomnia, such as increased sleep latency and fragmented sleep.
Caffeine-Induced Insomnia Model
Caffeine, a non-selective adenosine receptor antagonist, is a well-established stimulant that reliably induces sleep disturbances in both rodents and humans, making it a suitable agent for modeling insomnia.[1][4]
Experimental Protocol:
Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are commonly used. Animals should be surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording and allowed to recover fully.
Housing: Animals should be individually housed in a controlled environment with a 12:12 hour light-dark cycle and ad libitum access to food and water.
Procedure:
-
Habituation: Acclimate the animals to the recording chambers and cables for at least 48 hours before the experiment.
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
Drug Administration:
-
Administer caffeine (e.g., 10 mg/kg, i.p. for rats; 15-30 mg/kg, i.p. for mice) at the beginning of the light (inactive) phase.[1][5]
-
Administer this compound or vehicle control at a predetermined time before or concurrently with the caffeine administration. The optimal pre-treatment time for this compound should be determined in pilot studies, considering its pharmacokinetic profile.
-
-
Post-treatment Recording: Record EEG/EMG for at least 6-8 hours following drug administration to assess the effects on sleep architecture.
Data Analysis: Analyze the EEG/EMG recordings to quantify the following sleep parameters:
-
Sleep Latency: Time from lights out or drug administration to the first episode of non-rapid eye movement (NREM) sleep lasting at least 120 seconds.
-
Total Sleep Time: Duration of NREM and rapid eye movement (REM) sleep.
-
Sleep Efficiency: (Total sleep time / Total recording time) x 100.
-
Wake After Sleep Onset (WASO): Time spent awake after the initial sleep onset.
-
NREM and REM Sleep Duration: Total time spent in each sleep stage.
-
Number and Duration of Sleep/Wake Bouts: To assess sleep fragmentation.
Stress-Induced Insomnia Model
Acute stress is a common trigger for transient insomnia in humans. The stress-induced hyperthermia (SIH) model in rodents is a well-validated paradigm to screen for anxiolytic and hypnotic compounds. An increase in body temperature is a physiological response to stress, and anxiolytic drugs can attenuate this response.
Experimental Protocol:
Animals: Male mice (e.g., C57BL/6) are typically used.
Housing: Animals can be group-housed or singly housed. Singly housed animals may exhibit a more robust SIH response.
Procedure:
-
Habituation: Acclimate the animals to the experimental room and handling for several days.
-
Drug Administration: Administer this compound or vehicle control (e.g., i.p. or p.o.) at a predetermined time before the stressor.
-
Baseline Temperature (T1): Gently remove the mouse from its home cage and measure its rectal temperature using a digital thermometer. This initial measurement serves as the mild stressor.
-
Stressed Temperature (T2): Return the mouse to its home cage. After a 10-minute interval, re-measure the rectal temperature.
-
Calculate SIH: The stress-induced hyperthermia is the difference between the two temperature readings (ΔT = T2 - T1).
Data Analysis: Compare the ΔT values between the this compound-treated groups and the vehicle-treated group. A significant reduction in ΔT indicates an anxiolytic/hypnotic effect.
Expected Effects of this compound on Sleep Architecture
Based on the known effects of benzodiazepines, this compound is expected to produce the following changes in sleep architecture:
| Sleep Parameter | Expected Effect of this compound |
| Sleep Latency | Decrease |
| Total Sleep Time | Increase |
| Wake After Sleep Onset (WASO) | Decrease |
| NREM Sleep Stage 2 | Increase |
| Slow-Wave Sleep (NREM Stages 3 & 4) | Decrease |
| REM Sleep | Decrease |
| Number of Awakenings | Decrease |
Table 2: Predicted Effects of this compound on Key Sleep Parameters
Visualization of Experimental Workflows
Caffeine-Induced Insomnia Model Workflow
Figure 2: Workflow for the Caffeine-Induced Insomnia Model.
Stress-Induced Hyperthermia Model Workflow
Figure 3: Workflow for the Stress-Induced Hyperthermia Model.
Conclusion
This compound serves as a robust pharmacological tool for investigating the neurobiology of sleep and for the preclinical assessment of novel hypnotic agents. Its well-defined mechanism of action and predictable effects on sleep architecture make it an excellent positive control in various insomnia models. The protocols outlined in this document provide a framework for utilizing this compound in sleep research, enabling the generation of reliable and reproducible data. Careful consideration of its pharmacokinetic profile, particularly the long-acting metabolite, is essential for appropriate experimental design and data interpretation.
References
- 1. Stress-induced hyperthermia as a putative anxiety model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flurazepam and triazolam: dose-response and time-response evaluation on cat sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodiazepine-mediated regulation of alpha1, alpha2, beta1-3 and gamma2 GABA(A) receptor subunit proteins in the rat brain hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Flutoprazepam stability in whole blood and plasma samples during storage
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of flutoprazepam in whole blood and plasma at different storage temperatures?
A1: While specific data for this compound is unavailable, studies on the structurally similar benzodiazepine, flunitrazepam, indicate that stability is highly dependent on storage temperature. At room temperature (around 22°C), a significant decrease in concentration can be expected, with complete disappearance in some cases.[1] Refrigeration at 4°C improves stability, but degradation is still observed over time. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[2][3]
Q2: I have stored my blood samples at 4°C for several weeks. Are they still viable for this compound analysis?
A2: Based on data from related benzodiazepines, samples stored at 4°C for extended periods may show a significant decrease in the parent drug concentration.[2] It is crucial to interpret results from such samples with caution. If possible, it is recommended to re-assay the samples and compare the results with freshly collected samples or to perform a validation study to assess the extent of degradation under your specific storage conditions.
Q3: What are the primary degradation products of this compound I should be aware of?
A3: The principal active metabolite of this compound is N-desalkylflurazepam.[4][5] While not strictly a degradation product from storage, its presence and concentration relative to the parent drug are critical for pharmacokinetic studies. Other potential metabolites, which could also be formed through degradation, include 3-hydroxy-flutoprazepam and N-desalkyl-3-hydroxy-flutoprazepam.[5] It is advisable to monitor for these compounds in stability studies.
Q4: Can I use either whole blood or plasma for my stability studies? Does it make a difference?
A4: Both whole blood and plasma can be used; however, the stability of benzodiazepines can differ between these matrices. Some studies suggest that degradation can be more pronounced in whole blood due to the presence of cellular enzymes. It is recommended to be consistent with the matrix used throughout a study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound concentration in stored samples. | Significant degradation due to improper storage conditions (e.g., prolonged storage at room temperature or 4°C). | For future studies, store samples at -20°C or preferably -80°C immediately after collection.[2][3] Analyze samples as soon as possible. Consider analyzing for the major metabolite, N-desalkylflurazepam, which is more stable.[4][5] |
| High variability in stability results between replicate samples. | Inconsistent sample handling, such as differences in the time between collection and freezing, or multiple freeze-thaw cycles. | Standardize the sample handling protocol. Aliquot samples upon collection to avoid repeated freeze-thaw cycles. Ensure all samples are treated identically. |
| Interference peaks observed during chromatographic analysis. | Co-elution of degradation products or matrix components with the analyte of interest. | Optimize the chromatographic method to improve the resolution between this compound, its metabolites/degradation products, and endogenous matrix components. Employ a more selective sample preparation technique like solid-phase extraction (SPE). |
Data on Flunitrazepam Stability (as a proxy for this compound)
The following tables summarize the stability of flunitrazepam in whole blood and plasma under different storage conditions. This data is intended to provide a general indication of the expected stability for this compound.
Table 1: Stability of Flunitrazepam in Whole Blood
| Storage Temperature | Duration | Concentration Decrease | Reference |
| Room Temperature (~22°C) | Up to 1 year | 70% to 100% | [2][3] |
| 4°C | Up to 1 year | 50% to 100% | [2][3] |
| -20°C | Up to 1 year | 10% to 20% | [2][3] |
| -80°C | Up to 1 year | 5% to 12% | [3] |
Table 2: Stability of Flunitrazepam in Plasma
| Storage Temperature | Duration | Concentration Decrease | Reference |
| 4°C | 240 days | Up to 40% | |
| -20°C | 180 days | ~40% for flunitrazepam | [6] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for the extraction of benzodiazepines from whole blood or plasma.
-
Sample Aliquoting: Thaw frozen samples at room temperature. Vortex gently to ensure homogeneity. Pipette 1 mL of whole blood or plasma into a clean glass tube.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of this compound or another benzodiazepine not present in the sample) to each sample, calibrator, and quality control sample.
-
pH Adjustment: Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 9) to alkalinize the sample.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., 1-chlorobutane or a mixture of hexane and ethyl acetate).[3]
-
Mixing: Cap the tubes and mix by gentle inversion for 10-15 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for the chromatographic analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the analytical instrument (e.g., HPLC-PDA or LC-MS/MS).
Protocol 2: Analytical Method using High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This is a representative method for the quantification of benzodiazepines.
-
Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 7). The gradient program should be optimized to achieve good separation of this compound and its metabolites.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: PDA detector monitoring a range of wavelengths (e.g., 220-350 nm) with a specific wavelength for quantification (e.g., 240 nm).
-
Quantification: Create a calibration curve using fortified blank blood/plasma samples with known concentrations of this compound.
Visualizations
Caption: Experimental workflow for a typical stability study of this compound in biological samples.
Caption: Postulated metabolic and degradation pathway of this compound.
References
- 1. [Storage stability of flunitrazepam, flurazepam, diazepam and metabolites in blood and plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects | Semantic Scholar [semanticscholar.org]
- 5. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
Optimizing Flutoprazepam dosage for anxiolytic effect without excessive sedation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing flutoprazepam dosage to achieve anxiolytic effects while minimizing excessive sedation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anxiolytic and sedative effects?
A1: this compound is a benzodiazepine that exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system (CNS).[1] It binds to a specific site on the GABA-A receptor, which increases the receptor's affinity for GABA.[1][2] This enhanced GABAergic activity leads to an increased frequency of chloride channel opening, causing hyperpolarization of the neuron and making it less likely to fire.[1] This neuronal inhibition in different brain regions is responsible for its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2]
Q2: What are the key pharmacokinetic properties of this compound to consider when designing experiments?
A2: this compound is characterized by rapid metabolism to its active metabolite, N-desalkylflurazepam. Following oral administration, the concentration of the parent drug, this compound, is very low and quickly becomes undetectable within 6-9 hours.[3][4] The N-desalkylated metabolite, however, appears rapidly in the serum, reaching peak concentrations between 2 and 12 hours, and has a very long elimination half-life of approximately 90 hours.[3][4] It is this active metabolite that is thought to be primarily responsible for the therapeutic effects of this compound.[3][4]
Q3: What is a typical starting dose for this compound in clinical and preclinical studies for anxiety?
A3: In clinical studies for generalized anxiety disorders, initial doses for adults have been explored in the range of 2 to 6 mg per day.[5] One study suggested that 4 mg/day was more effective for anxiolysis in Caucasian patients than 2 mg/day or 6 mg/day, while previous studies in Japanese patients indicated an effective dose of 2 mg/day.[5] For preclinical studies in rodents, effective doses in behavioral assays for anxiolytic-like effects have been investigated, and it is crucial to conduct a dose-response study to determine the optimal dose for the specific animal model and behavioral test being used.
Q4: How can I differentiate between anxiolytic and sedative effects in my animal models?
A4: Differentiating between anxiolytic and sedative effects is a critical aspect of study design. Anxiolytic effects are typically measured by an increase in behaviors that are normally suppressed by fear or anxiety, such as increased exploration of open or brightly lit areas in the elevated plus maze or light-dark box tests.[6][7] Sedation, on the other hand, is characterized by a general decrease in motor activity.[8] To distinguish these, it is essential to include a measure of general locomotor activity. A compound is considered to have a specific anxiolytic effect if it increases measures of anxiety reduction without significantly decreasing overall locomotion.[8]
Troubleshooting Guides
Issue 1: High variability in behavioral results between subjects.
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Possible Cause: Inconsistent drug administration or timing of behavioral testing.
-
Troubleshooting Tip: Ensure precise and consistent oral gavage or intraperitoneal injection techniques. Due to the rapid appearance of the active metabolite, N-desalkylflurazepam, it is crucial to maintain a consistent time interval between drug administration and the start of the behavioral assay for all animals. A pilot study to determine the optimal time-to-peak effect for your specific model and route of administration is recommended.
-
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Possible Cause: Environmental stressors affecting anxiety levels.
-
Troubleshooting Tip: Acclimate animals to the testing room for at least one hour before the experiment. Handle animals consistently and gently. Ensure the testing environment is free from loud noises, strong odors, and other stressors.
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Issue 2: Observed sedative effects at doses intended to be anxiolytic.
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Possible Cause: The dose is too high, or the therapeutic window between anxiolysis and sedation is narrow.
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Troubleshooting Tip: Conduct a more detailed dose-response study using smaller dose increments. Include a battery of behavioral tests that can dissociate anxiolysis from sedation. For example, use the elevated plus maze to assess anxiety-like behavior and an open field test to quantify locomotor activity. A true anxiolytic effect should increase open-arm exploration in the EPM without significantly reducing the total distance traveled in the open field.
-
-
Possible Cause: The active metabolite, N-desalkylflurazepam, has accumulated due to its long half-life in chronic dosing studies.
-
Troubleshooting Tip: For chronic studies, consider the long half-life of the active metabolite (approximately 90 hours).[3][4] Dosing regimens may need to be adjusted to avoid accumulation and subsequent sedation. Monitoring plasma levels of N-desalkylflurazepam can provide valuable data to correlate with behavioral outcomes.
-
Issue 3: Difficulty in dissolving this compound for administration.
-
Possible Cause: this compound, like many benzodiazepines, has low aqueous solubility.
-
Troubleshooting Tip: A common vehicle for administering benzodiazepines in preclinical studies is a suspension in a small percentage of Tween 80 or carboxymethyl cellulose in saline or distilled water. It is crucial to ensure the suspension is homogenous before each administration. Sonication can aid in achieving a uniform suspension. The vehicle should be tested alone to ensure it does not have any independent effects on the behavioral assays.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite
| Parameter | This compound (Parent Drug) | N-desalkylflurazepam (Active Metabolite) | Reference |
| Time to Peak Concentration | Rapidly Declines | 2 - 12 hours | [3][4] |
| Elimination Half-life | Short (undetectable after 6-9h) | ~90 hours | [3][4] |
| Primary Contributor to Effect | Minimal | Major | [3][4] |
Table 2: Dose-Response Relationship for Anxiolytic vs. Sedative Effects (Hypothetical Data for Preclinical Model)
| Dose (mg/kg) | Anxiolytic Effect (e.g., % Time in Open Arms of EPM) | Sedative Effect (e.g., % Decrease in Locomotor Activity) |
| Vehicle | 15% | 0% |
| 0.5 | 25% | 5% |
| 1.0 | 40% | 10% |
| 2.0 | 45% | 30% |
| 4.0 | 42% | 60% |
Note: This table presents hypothetical data to illustrate the expected dose-response relationship. Researchers must generate their own data for their specific experimental conditions.
Experimental Protocols
Protocol 1: Assessing Anxiolytic and Sedative Effects of this compound using the Elevated Plus Maze and Open Field Test in Mice
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Animals: Male C57BL/6 mice, 8-10 weeks old, housed in groups of 4-5 with ad libitum access to food and water.
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Drug Preparation: Suspend this compound in a vehicle of 0.5% Tween 80 in sterile saline. Prepare doses of 0.5, 1, 2, and 4 mg/kg.
-
Drug Administration: Administer this compound or vehicle via oral gavage at a volume of 10 ml/kg.
-
Behavioral Testing Timeline:
-
60 minutes post-administration: Place the mouse in the center of an open field apparatus (40x40x40 cm). Record locomotor activity (total distance traveled, time spent in the center vs. periphery) for 10 minutes using an automated tracking system.
-
Immediately following the open field test: Transfer the mouse to the center of an elevated plus maze (arms 30 cm long, 5 cm wide, raised 50 cm from the floor), facing an open arm. Record the number of entries and time spent in the open and closed arms for 5 minutes using an automated tracking system.
-
-
Data Analysis:
-
Anxiolytic effect: Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Sedative effect: Analyze the total distance traveled in the open field test.
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the drug-treated groups to the vehicle control group.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound at the GABA-A receptor.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects | Semantic Scholar [semanticscholar.org]
- 5. This compound in the treatment of generalized anxiety disorders: dose-ranging study [hero.epa.gov]
- 6. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 7. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Behavioral effects of this compound (KB-509) and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tolerance and Dependence in Long-term Flutoprazepam Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting long-term animal studies with Flutoprazepam. The information is designed to address specific issues related to the development of tolerance and dependence, ensuring the collection of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other benzodiazepines in animal studies?
This compound is a benzodiazepine derivative with potent sedative, hypnotic, anxiolytic, and anticonvulsant effects, estimated to be about four times more potent by weight than diazepam.[1] A key feature of this compound in long-term studies is its long-acting nature, primarily due to its active metabolite, N-desalkylflurazepam (norflurazepam).[1][2][3] This metabolite has a long elimination half-life, ranging from 47 to 150 hours, leading to its accumulation with repeated dosing.[2][4] Researchers should consider this extended pharmacokinetic profile when designing dosing schedules and washout periods to avoid confounding effects from drug accumulation.
Q2: What are the primary mechanisms underlying tolerance to this compound?
Tolerance to benzodiazepines like this compound involves complex neuroadaptive changes. The primary mechanism is a functional desensitization of the GABA-A receptor, the main target of benzodiazepines.[5][6] This can occur through:
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GABA-A Receptor Uncoupling: A reduction in the allosteric coupling between the benzodiazepine binding site and the GABA binding site.[5]
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Changes in Subunit Expression: Long-term treatment can alter the expression of GABA-A receptor subunits.[5][7] For instance, a decrease in the α1 subunit and an increase in the α5 subunit have been observed.[7]
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Glutamatergic System Upregulation: As a compensatory mechanism to the enhanced GABAergic inhibition, the excitatory glutamate system becomes more sensitive.[5][7][8] This includes an increased expression of AMPA and NMDA receptor subunits.[7][8]
Q3: How quickly does tolerance to the different effects of this compound develop?
The rate of tolerance development varies depending on the specific behavioral effect being measured. Generally, for benzodiazepines:
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Sedative Effects: Tolerance develops rapidly, often within 3-5 days of continuous treatment.[9]
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Anticonvulsant Effects: Tolerance to the anticonvulsant effects typically emerges after 5 or more days of treatment.[9]
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Anxiolytic Effects: Tolerance to the anxiolytic effects is generally slower to develop, and in some cases, may not be observed after 7-15 days of treatment.[9] However, one study using a social interaction test noted tolerance after 25 days.[9]
Q4: What are the typical signs of this compound withdrawal in animal models?
Withdrawal from benzodiazepines can manifest in a range of behavioral and physiological signs. In rodent models, common withdrawal symptoms include:
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Increased Anxiety: This can be measured by a decrease in open-arm exploration in the elevated plus-maze or reduced social interaction time.
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Increased Seizure Susceptibility: A lowered threshold to chemically or electrically induced seizures is a hallmark of benzodiazepine withdrawal.[10]
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Autonomic Signs: These can include piloerection, tremor, and changes in body tone.[9]
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Changes in Locomotor Activity: While benzodiazepines initially decrease locomotor activity, withdrawal can lead to hyperactivity.
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Gastrointestinal Disturbances: Benzodiazepine withdrawal has been shown to alter intestinal motility.[11]
Troubleshooting Guides
Behavioral Assays
Issue: High variability in baseline anxiety levels in the Elevated Plus-Maze (EPM).
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Possible Cause: Inconsistent handling of the animals, variations in the testing environment (e.g., lighting, noise), or the "one-trial tolerance" phenomenon where prior exposure to the maze alters subsequent behavior.[12]
-
Troubleshooting Steps:
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Standardize Handling: Ensure all animals are handled by the same experimenter for a consistent duration before testing.
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Control Environment: Maintain consistent lighting levels, minimize noise, and clean the maze thoroughly between trials to eliminate olfactory cues.
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Avoid Re-testing: If repeated measures are necessary, consider a long inter-trial interval (e.g., 28 days) and a change in the testing room to mitigate one-trial tolerance.[12]
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Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
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Issue: Animals quickly learn the Rotarod task, masking sedative effects of this compound.
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Possible Cause: The chosen protocol (fixed speed or acceleration) may not be challenging enough, or the animals may have become proficient through repeated testing.
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Troubleshooting Steps:
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Optimize Protocol: For assessing sedative effects, an accelerating rotarod protocol is often more sensitive than a fixed-speed one.[13] Experiment with different acceleration rates to find the optimal challenge.
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Limit Pre-training: Minimize the number of pre-training trials to what is necessary to establish a stable baseline.
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Vary Inter-trial Intervals: Unpredictable intervals between trials can help reduce procedural learning.
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Consider Vehicle Effects: Be aware that some drug vehicles, like DMSO, can impair motor performance on their own.[14][15]
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Issue: Inconsistent results in the Social Interaction Test.
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Possible Cause: The social behavior of rodents can be influenced by a multitude of factors, including housing conditions, familiarity with the test partner, and the light/dark cycle.[16] Paradoxical effects, where anxiolytics increase aggression or distress, can also occur.[17][18]
-
Troubleshooting Steps:
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Standardize Housing: House animals in a consistent manner (e.g., single vs. group housing) as this can impact social behavior.
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Control for Familiarity: Use unfamiliar pairs of animals for each test to ensure novelty-induced social investigation.
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Test at a Consistent Time: Conduct all tests at the same time of day to minimize circadian rhythm effects.
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Careful Observation: Score a range of behaviors, not just total interaction time. Note any instances of aggression or other atypical behaviors.
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Issue: Difficulty in determining the seizure threshold in the Pentylenetetrazol (PTZ) test.
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Possible Cause: The dose of PTZ may be too high or too low, leading to a ceiling or floor effect. The method of administration (subcutaneous vs. intravenous infusion) can also affect the results.[19][20]
-
Troubleshooting Steps:
-
Dose-Response Curve: Establish a dose-response curve for PTZ in your specific animal strain to determine the convulsive dose 50 (CD50).
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Timed Infusion: For a more precise measure of seizure threshold, a timed intravenous infusion of PTZ can be used.[19]
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Consistent Scoring: Use a clear and consistent scoring system for seizure severity (e.g., the Racine scale).[21]
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Control for Stress: Minimize stress before and during the test, as it can influence seizure susceptibility.[1]
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Tolerance and Dependence Assessment
Issue: Difficulty in distinguishing between tolerance and behavioral compensation (learning).
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Possible Cause: Animals may learn to compensate for the motor-impairing effects of this compound, which can be mistaken for pharmacological tolerance.
-
Troubleshooting Steps:
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Use a Battery of Tests: Assess tolerance using multiple behavioral assays that rely on different motor and cognitive functions.
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Pharmacokinetic Analysis: Measure plasma and brain concentrations of this compound and its active metabolite, N-desalkylflurazepam, to ensure that reduced drug levels are not responsible for the diminished effect.
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Challenge with a Higher Dose: A tolerant animal will show a rightward shift in the dose-response curve, meaning a higher dose is required to produce the original effect.
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Issue: Withdrawal signs are mild or absent after cessation of chronic this compound treatment.
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Possible Cause: The long half-life of N-desalkylflurazepam can lead to a very gradual decline in drug levels, resulting in a protracted but less severe withdrawal syndrome.[2][4]
-
Troubleshooting Steps:
-
Precipitated Withdrawal: Use a benzodiazepine receptor antagonist, such as flumazenil, to induce a more robust and temporally defined withdrawal syndrome.
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Prolonged Observation Period: Monitor for withdrawal signs for an extended period (e.g., up to a week or more) after the last dose of this compound.
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Sensitive Measures: Employ sensitive behavioral tests that can detect subtle signs of anxiety or hyper-excitability, such as the acoustic startle response or light/dark box test.
-
Data Presentation
Table 1: Example Dosing Regimen for a Long-Term this compound Study in Rats
| Study Phase | Duration | This compound Dose (mg/kg, i.p.) | Frequency | Rationale |
| Baseline Testing | 1 week | Vehicle | Once daily | To establish baseline performance in behavioral assays. |
| Chronic Treatment | 4 weeks | 1, 5, or 10 | Once daily | To induce tolerance and dependence. Doses are selected based on pilot studies. |
| Tolerance Assessment | Weekly | Vehicle/Flutoprazepam | Pre-test | To measure the development of tolerance to sedative, anxiolytic, and anticonvulsant effects. |
| Withdrawal | 2 weeks | Vehicle | Once daily | To observe spontaneous withdrawal signs after cessation of this compound. |
Table 2: Key Parameters to Measure in Behavioral Assays for Tolerance and Dependence
| Behavioral Assay | Parameter for Tolerance | Parameter for Dependence (Withdrawal) |
| Elevated Plus-Maze | Decreased anxiolytic effect (reduced time in open arms compared to acute effect). | Increased anxiety (less time in open arms compared to baseline). |
| Rotarod | Reduced motor impairment (longer latency to fall compared to acute effect). | Not typically used for withdrawal assessment. |
| Social Interaction Test | Attenuation of increased social interaction seen with acute dosing. | Decreased social interaction time below baseline levels. |
| Pentylenetetrazol (PTZ) Seizure Test | Reduced anticonvulsant effect (lower dose of PTZ required to induce seizures). | Increased seizure susceptibility (lower seizure threshold compared to baseline). |
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiolytic Tolerance
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: a. Acclimate the animal to the testing room for at least 30 minutes. b. Administer this compound or vehicle intraperitoneally (i.p.). c. After the appropriate pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm. d. Allow the animal to explore the maze for 5 minutes. e. Record the time spent in the open arms, closed arms, and the number of entries into each arm using an automated tracking system. f. To assess tolerance, compare the anxiolytic effect (increased open arm time) of an acute this compound challenge in chronically treated animals versus vehicle-treated controls.
Accelerating Rotarod for Sedative Tolerance
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Apparatus: A rotating rod with adjustable speed and a mechanism to detect when the animal falls.
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Procedure: a. Train the animals on the rotarod at a constant low speed for a set number of trials to establish a stable baseline. b. On the test day, administer this compound or vehicle. c. Place the animal on the rotarod and begin the acceleration protocol (e.g., 4 to 40 rpm over 5 minutes). d. Record the latency to fall from the rod. e. To assess tolerance, compare the motor-impairing effect (decreased latency to fall) of an acute this compound challenge in chronically treated animals versus vehicle-treated controls.
Pentylenetetrazol (PTZ)-Induced Seizure Threshold for Anticonvulsant Tolerance and Withdrawal
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Procedure: a. Administer this compound or vehicle. b. After the pre-treatment time, administer a sub-convulsive dose of PTZ (e.g., 35-45 mg/kg, i.p. for mice). c. Observe the animal for a set period (e.g., 30 minutes) and score the seizure severity using a standardized scale (e.g., Racine scale). d. For Tolerance: Compare the protective effect of an acute this compound challenge against PTZ-induced seizures in chronically treated versus control animals. e. For Withdrawal: Test the seizure threshold at different time points after cessation of chronic this compound treatment. A lower dose of PTZ required to induce seizures indicates increased susceptibility.
Visualizations
Caption: Signaling pathway of this compound's acute effects and long-term neuroadaptations.
Caption: Workflow for assessing the development of tolerance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic properties of benzodiazepine hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms Underlying Tolerance after Long-Term Benzodiazepine Use: A Future for Subtype-Selective GABAA Receptor Modulators? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Benzodiazepine withdrawal-induced glutamatergic plasticity involves up-regulation of GluR1-containing alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors in Hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodiazepine dependence in mice after ingestion of drug-containing food pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pentylenetetrazol model of anxiety detects withdrawal from diazepam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastrointestinal motor alterations induced by precipitated benzodiazepine withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 13. Influence of task parameters on rotarod performance and sensitivity to ethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute and chronic effects of three benzodiazepines in the social interaction anxiety test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adverse events and contradictory effects of benzodiazepine in a case with intellectual disability and challenging behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adverse events and contradictory effects of benzodiazepine in a case with intellectual disability and challenging behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 20. Evaluation of the pentylenetetrazole seizure threshold test in epileptic mice as surrogate model for drug testing against pharmacoresistant seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Improving the sensitivity and specificity of Flutoprazepam quantification methods
Welcome to the technical support center for the quantification of Flutoprazepam. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to the sensitive and specific quantification of this compound and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in biological samples?
A1: The primary challenges in quantifying this compound include:
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Low Concentrations of the Parent Drug: After administration, this compound is rapidly metabolized, leading to very low concentrations of the parent drug in serum (often below 5 ng/mL), which can be difficult to detect.[1]
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Active Metabolites: The main therapeutic activity is attributed to its long-acting active metabolite, N-desalkylflurazepam, which is present in much higher concentrations than the parent drug.[1] Therefore, methods must be able to quantify this metabolite accurately.
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Matrix Effects: Biological matrices like plasma, serum, and urine contain numerous endogenous compounds that can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS methods.[2][3] This can significantly impact the accuracy and precision of quantification.
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Method Sensitivity: Due to the low concentrations, highly sensitive analytical methods are required to achieve the necessary limits of detection (LOD) and quantification (LOQ).[4][5]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying benzodiazepines like this compound in biological matrices.[6] It offers high sensitivity and specificity, allowing for the detection of trace concentrations of the drug and its metabolites.[7][8][9] Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique but may require derivatization for thermally unstable benzodiazepines.[9][10]
Q3: Why is sample preparation so critical for accurate results?
A3: Sample preparation is crucial for removing interfering endogenous components from the biological matrix.[5] Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are essential to minimize matrix effects, which can otherwise lead to inaccurate and imprecise results.[3][9] A robust sample preparation protocol improves the overall reliability and sensitivity of the assay.
Q4: Should I quantify the parent drug, the metabolite, or both?
A4: For a comprehensive pharmacokinetic assessment, it is recommended to quantify both this compound and its primary active metabolite, N-desalkylflurazepam. The parent drug concentration declines rapidly, while the metabolite has a long elimination half-life and is present at much higher concentrations, contributing significantly to the pharmacological effects.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of this compound.
Low Signal or Poor Sensitivity
Problem: The signal intensity for this compound or its metabolite is too low, or the method fails to meet the required limit of quantification (LOQ).
| Possible Cause | Troubleshooting Step |
| Suboptimal Sample Preparation | Inefficient extraction can lead to low recovery. Optimize the SPE or LLE protocol. Consider using a mixed-mode SPE sorbent for better cleanup.[11] |
| Matrix Effects (Ion Suppression) | Endogenous compounds co-eluting with the analyte can suppress its ionization. Improve chromatographic separation to isolate the analyte from interfering matrix components.[3] Evaluate different sample preparation techniques to enhance cleanup.[12] |
| Incorrect MS/MS Parameters | Suboptimal precursor/product ion transitions or collision energy will result in a weak signal. Optimize MS/MS parameters by infusing a standard solution of this compound and its metabolite. |
| Degradation of Analyte | This compound may be unstable under certain pH or temperature conditions. Investigate analyte stability during sample storage and processing. |
High Variability or Poor Reproducibility
Problem: Inconsistent results are observed across replicate samples or different analytical runs.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Manual extraction procedures can introduce variability. Ensure consistent execution of each step. Consider using automated sample preparation systems for higher precision.[10] |
| Matrix Effects (Variable) | The extent of ion suppression or enhancement can vary between different biological samples.[13] Use a stable isotope-labeled internal standard for this compound and its metabolite to compensate for these variations. |
| Carryover | Analyte from a high-concentration sample may carry over to the next injection, affecting the accuracy of the subsequent sample. Optimize the autosampler wash procedure and the LC gradient to ensure complete elution of the analytes. |
| Instrument Instability | Fluctuations in the LC or MS system can lead to variable results. Perform system suitability tests before each run to ensure the instrument is performing correctly. |
Inaccurate Quantification
Problem: The calculated concentrations are consistently higher or lower than expected.
| Possible Cause | Troubleshooting Step |
| Poor Calibration Curve | An inadequate calibration range or poor linearity will lead to inaccurate quantification. Ensure the calibration range covers the expected sample concentrations and that the curve has a good correlation coefficient (e.g., r² > 0.99). |
| Matrix Effects (Ion Enhancement/Suppression) | As mentioned previously, matrix effects are a common cause of inaccurate quantification.[2] Implement strategies to mitigate them, such as improved sample cleanup or the use of a suitable internal standard. |
| Incorrect Standard Concentrations | Errors in the preparation of stock or working standard solutions will lead to systematic errors in quantification. Verify the purity and concentration of your reference standards. |
Experimental Protocols & Data
Generic LC-MS/MS Method for Benzodiazepine Quantification
This protocol provides a starting point for developing a validated method for this compound. Optimization will be required.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 100 µL of urine or serum, add 100 µL of 0.1% formic acid.[14]
-
Extraction: Use a mixed-mode SPE cartridge (e.g., Oasis MCX).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).[14]
2. LC-MS/MS Parameters
-
LC Column: A C18 column (e.g., CORTECS UPLC C18+) is suitable for separating benzodiazepines.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is typically used to separate the analytes from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode is common for benzodiazepines.
Quantitative Data for Related Benzodiazepines
The following table summarizes validation data from published methods for other novel benzodiazepines, which can serve as a reference for expected performance.
| Analyte | Matrix | Linearity (ng/mL) | LOQ (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| Flualprazolam | Serum | 1 - 100 | 1.842 | 97.0 - 98.0 | Not specified | [7][8] |
| Various Designer Benzodiazepines | Blood | 1 - 200 | 1 | 35 - 90 | -52 to +33 | [13][15] |
| Various Benzodiazepines | Urine | 0.5 - 500 | 0.5 | ~91 | Reduced with mixed-mode SPE | [11] |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound analysis from sample to result.
Troubleshooting Logic for Low Signal Intensity
Caption: Decision tree for troubleshooting low analytical signal.
References
- 1. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. eijppr.com [eijppr.com]
- 4. annexpublishers.com [annexpublishers.com]
- 5. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Flutoprazepam solubility issues for in vitro experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with Flutoprazepam for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a benzodiazepine derivative with potent anxiolytic, sedative, hypnotic, and anticonvulsant effects.[1] Like many benzodiazepines, it is a lipophilic molecule and is sparingly soluble in aqueous solutions, which can pose a significant challenge for achieving desired concentrations and avoiding precipitation in in vitro assays, potentially leading to unreliable and difficult-to-interpret results.
Q2: What are the known solubility properties of this compound?
A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[2][3] Its aqueous solubility is low. One study reported a solubility of 0.5 mg/mL in a 1:1 mixture of DMF and Phosphate-Buffered Saline (PBS) at pH 7.2.[2] However, its solubility in purely aqueous buffers and cell culture media is expected to be significantly lower.
Q3: What is the mechanism of action of this compound?
A3: this compound acts as a positive allosteric modulator of the GABA-A receptor in the central nervous system.[4] By binding to a site distinct from the GABA binding site, it enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing its therapeutic effects.
Q4: Can I prepare a stock solution of this compound in water?
A4: It is not recommended to prepare a primary stock solution of this compound in water due to its low aqueous solubility. An organic solvent such as DMSO or DMF should be used to prepare a concentrated stock solution.
Q5: How should I store this compound stock solutions?
A5: this compound stock solutions prepared in an organic solvent like DMSO should be stored at -20°C for long-term storage (months) or at 0-4°C for short-term storage (days to weeks).[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: My this compound solution is cloudy or has visible precipitate after dilution in my aqueous buffer or cell culture medium.
Possible Causes and Solutions:
-
Exceeded Solubility Limit: The final concentration of this compound in your aqueous solution likely exceeds its solubility limit.
-
Solution: Decrease the final concentration of this compound. It is crucial to determine the kinetic and thermodynamic solubility of this compound in your specific experimental buffer or medium.
-
-
Solvent Shock: Rapidly adding a concentrated DMSO stock solution to an aqueous buffer can cause the compound to precipitate out of solution, a phenomenon known as "solvent shock".
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Solution: To mitigate this, add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring. Pre-warming the aqueous medium to 37°C can also help.
-
-
Low Temperature: The temperature of your aqueous solution may be too low, reducing the solubility of this compound.
-
Solution: Perform dilutions and experiments at a controlled temperature, such as 37°C, if your experimental setup allows.
-
-
Interaction with Media Components: Components in complex cell culture media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility. The presence of serum (e.g., Fetal Bovine Serum) can sometimes either increase or decrease the apparent solubility of a compound.
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Solution: Test the solubility of this compound in your specific cell culture medium, both with and without serum, to determine the optimal conditions.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆ClFN₂O | [5] |
| Molecular Weight | 342.8 g/mol | [5] |
| IUPAC Name | 7-chloro-1-(cyclopropylmethyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | [5] |
Table 2: Reported Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | 25 mg/mL | [2][3] |
| DMF | 30 mg/mL | [2][3] |
| Ethanol | 1 mg/mL | [3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
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Materials:
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This compound powder
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Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
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Calibrated pipette
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
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Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Determination of Kinetic Solubility of this compound in Aqueous Buffer
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Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer (e.g., PBS) or cell culture medium.
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Materials:
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This compound DMSO stock solution (e.g., 10 mM)
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Aqueous buffer or cell culture medium of interest
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96-well plate
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Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer
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Multichannel pipette
-
-
Procedure:
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Prepare a series of dilutions of the this compound stock solution in DMSO.
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In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to the wells. Include DMSO-only wells as a control.
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Rapidly add a larger volume (e.g., 198 µL) of the pre-warmed (37°C) aqueous buffer or cell culture medium to each well.
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Mix the contents of the wells immediately and thoroughly.
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Incubate the plate at 37°C for a set period (e.g., 1-2 hours).
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Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
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Alternatively, the concentration in the supernatant after centrifugation can be determined by HPLC or UV-Vis spectroscopy.
-
Mandatory Visualizations
Caption: this compound's mechanism of action at the GABA-A receptor.
Caption: Experimental workflow for using this compound in in vitro assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery [hero.epa.gov]
- 5. This compound | C19H16ClFN2O | CID 3400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Behavioral Assays Involving Flutoprazepam
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in behavioral assays involving Flutoprazepam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as Restas) is a benzodiazepine derivative.[1] Its primary mechanism of action is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA), which is the main inhibitory neurotransmitter in the central nervous system.[2] this compound binds to a specific site on the GABA-A receptor, increasing the receptor's affinity for GABA. This enhanced GABAergic activity leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[2] This action underlies its anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1][2][3] this compound is noted to be approximately four times more potent by weight compared to diazepam and has a longer duration of action due to its long-acting active metabolites, primarily n-desalkylflurazepam.[1][3]
Q2: What are the common behavioral assays used to assess the effects of this compound?
Commonly used behavioral assays to evaluate the anxiolytic and sedative effects of benzodiazepines like this compound include:
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Elevated Plus Maze (EPM): This test is widely used to assess anxiety-like behavior in rodents.[4][5][6][7] The maze consists of two open and two closed arms, and anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[4][8]
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Light-Dark Box Test: This assay is based on the innate aversion of rodents to brightly lit areas.[5][9][10][11] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[9]
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Open Field Test (OFT): The OFT is used to assess general locomotor activity and anxiety-like behavior.[12][13][14] Reduced anxiety is often inferred from increased exploration of the center of the open field, while sedative effects are indicated by a decrease in overall locomotor activity.[12][14]
Q3: What are the key pharmacokinetic parameters of this compound to consider when designing experiments?
Following oral administration, unchanged this compound concentrations in serum are very low and decline rapidly.[15] The primary therapeutic activity is attributed to its active metabolite, N-desalkylflurazepam.[15] This metabolite appears in the serum within 2 hours, reaches peak concentrations between 2 and 12 hours, and has a long elimination half-life of approximately 90 hours.[15] Therefore, behavioral testing should be planned within the window of peak metabolite concentration to observe maximum effects. Mild CNS effects have been documented at 2 and 4 hours post-administration.[15]
Troubleshooting Guides
Issue 1: High variability in locomotor activity in the Open Field Test.
Possible Cause & Solution
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Inconsistent Animal Handling: Inconsistent or stressful handling can significantly impact locomotor activity.[16][17]
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Variable Environmental Conditions: Differences in lighting, temperature, and noise can alter activity levels.[17][20][21][22]
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Time of Day: Circadian rhythms influence locomotor activity and drug sensitivity.[20]
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Recommendation: Conduct all behavioral testing at the same time of day to control for circadian variations.[18]
-
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Drug Administration Timing: The timing of this compound administration relative to testing is crucial due to its pharmacokinetic profile.
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Recommendation: Based on the peak concentration of its active metabolite, administer this compound 2-4 hours before testing to ensure consistent drug exposure.[15]
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Issue 2: Inconsistent anxiolytic effects in the Elevated Plus Maze (EPM).
Possible Cause & Solution
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"One-Trial Tolerance": Prior exposure to the EPM can reduce the anxiolytic effects of benzodiazepines upon re-exposure.[23][24]
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Recommendation: Test each animal only once on the EPM. If re-testing is necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room may help mitigate this effect.[23]
-
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Inconsistent Starting Position: The initial placement of the animal on the maze can influence its exploratory behavior.[4]
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Recommendation: Always place the animal in the center of the maze facing a closed arm to standardize the starting condition.[4]
-
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Environmental Factors: Bright lighting can increase anxiety and mask anxiolytic effects.
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Recommendation: Use dim, indirect lighting in the testing room to reduce baseline anxiety levels. Ensure consistent illumination across all trials.[17]
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Experimenter Presence: The presence of the experimenter can be a stressor.
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Recommendation: The experimenter should be positioned consistently and out of the animal's direct line of sight during the test. Blinding the experimenter to the treatment groups is also recommended to reduce bias.[5]
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Issue 3: Lack of clear dose-response relationship.
Possible Cause & Solution
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Inappropriate Dose Range: The selected doses may be too high (causing sedation that masks anxiolysis) or too low (producing no significant effect).
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Recommendation: Conduct a pilot study with a wide range of this compound doses to determine the optimal dose-response curve for the specific behavioral assay and animal strain. Based on its potency relative to diazepam, a starting range could be extrapolated from established diazepam protocols.[3]
-
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Metabolic Differences: Individual differences in drug metabolism can lead to variable responses.
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Recommendation: Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age and from a consistent genetic background.
-
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Tolerance Development: With repeated administration, tolerance can develop to the effects of benzodiazepines.
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Recommendation: For acute studies, ensure animals are drug-naïve. For chronic studies, be aware of the potential for tolerance and consider this in the experimental design and data interpretation.
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Data Presentation
Table 1: Dose-Response Data for Benzodiazepines in Common Behavioral Assays (Rodents)
| Behavioral Assay | Benzodiazepine | Dose Range (mg/kg, i.p.) | Effect | Species |
| Open Field Test | Diazepam | 1.5 | Reduced anxiety-like behaviors (e.g., thigmotaxis) without affecting total locomotion.[12] | Mice |
| Diazepam | 5.0 - 10.0 | Shift in locomotor pattern from "high explore" to "high walk".[12][13] | Mice | |
| This compound | High doses | Decreased locomotor activity.[3] | Mice | |
| Elevated Plus Maze | Midazolam | 0.25 | Anxiolytic-like effect (increased open arm time).[23] | Rats |
| Chlordiazepoxide | 5.0 | Increased percentage of open arm entries and time. | Rats | |
| Light-Dark Box Test | Diazepam | 1.0 | Increased time spent in the light compartment.[25] | Mice |
| Flunitrazepam | 0.025 - 0.05 | Enhanced locomotor activity.[26] | Mice |
Note: Specific dose-response data for this compound is limited in publicly available literature. The provided data for other benzodiazepines can be used as a reference for designing pilot studies. Given that this compound is approximately four times more potent than diazepam, dose ranges should be adjusted accordingly.
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) Test
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Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two closed arms (e.g., 50x10x40 cm) elevated from the floor (e.g., 50 cm).
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Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[6]
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Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 2-4 hours before the test.
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Procedure: a. Place the animal in the center of the maze, facing a closed arm.[4] b. Allow the animal to explore the maze for a 5-minute session.[4] c. Record the session using a video camera mounted above the maze.
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Data Analysis: Score the following parameters using automated tracking software or manual observation:
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Time spent in the open arms.
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Time spent in the closed arms.
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Number of entries into the open arms.
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Number of entries into the closed arms.
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Total distance traveled.
-
-
Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to remove olfactory cues.[4]
Protocol 2: Light-Dark Box Test
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Apparatus: A rectangular box divided into a small, dark compartment (approximately 1/3 of the area) and a large, brightly lit compartment (approximately 2/3 of the area), with an opening connecting the two.[9]
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Acclimation: Acclimate animals to the testing room for at least 30-60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle (i.p.) 2-4 hours before the test.
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Procedure: a. Place the animal in the center of the lit compartment, facing away from the opening to the dark compartment.[11] b. Allow the animal to freely explore the apparatus for 5-10 minutes.[11] c. Record the session using a video camera.
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Data Analysis: Analyze the following measures:
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Latency to enter the dark compartment.
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Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between compartments.
-
-
Cleaning: Clean the apparatus with 70% ethanol between trials.
Protocol 3: Open Field Test (OFT)
-
Apparatus: A square arena (e.g., 50x50x40 cm) with the floor divided into a central zone and a peripheral zone.[12][13]
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Acclimation: Acclimate animals to the testing room for at least 30-60 minutes before the test.[14]
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Drug Administration: Administer this compound or vehicle (i.p.) 2-4 hours before the test.
-
Procedure: a. Gently place the animal in the center of the open field.[14] b. Allow the animal to explore the arena for a predetermined period (e.g., 5-10 minutes). c. Record the session with an overhead video camera.
-
Data Analysis: Quantify the following behaviors:
-
Total distance traveled.
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
Cleaning: Clean the open field with 70% ethanol after each animal.
Mandatory Visualizations
Caption: this compound's Mechanism of Action at the GABA-A Receptor.
Caption: General Experimental Workflow for this compound Behavioral Assays.
Caption: Key Factors to Control for Minimizing Experimental Variability.
References
- 1. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 2. Designing animal-friendly behavioral tests for neuroscience research: The importance of an ethological approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Behavioral effects of this compound (KB-509) and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conductscience.com [conductscience.com]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 10. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. ugobasile.com [ugobasile.com]
- 12. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. amuzainc.com [amuzainc.com]
- 17. mdpi.com [mdpi.com]
- 18. Best Practices: Data Collection | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. noldus.com [noldus.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 24. The interplay of learning and anxiety in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Naltrexone-reversible effects of flunitrazepam on locomotor activity and passive avoidance behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Flutoprazepam Administration: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the refinement of Flutoprazepam administration protocols to minimize side effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental use.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address potential challenges in this compound research.
FAQs: General Understanding
Q1: What is the mechanism of action of this compound?
A1: this compound is a benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This action increases the influx of chloride ions into neurons, leading to hyperpolarization and a decrease in neuronal excitability, which results in a calming effect on the central nervous system.
Q2: What are the primary therapeutic applications of this compound?
A2: this compound is primarily investigated for its anxiolytic, sedative-hypnotic, and muscle relaxant properties. It is around four times more potent by weight compared to diazepam.[1]
Q3: What is the significance of this compound's long half-life?
A3: this compound is characterized by a long elimination half-life, primarily due to its active metabolite, N-desalkylflurazepam.[1] This long half-life can be advantageous for maintaining steady therapeutic levels but also increases the risk of drug accumulation and prolonged side effects, particularly in elderly patients or those with impaired liver function. The half-life of N-desalkylflurazepam is estimated to be between 47 and 150 hours.
Troubleshooting: Managing Side Effects
Q4: My subjects are experiencing excessive daytime drowsiness. What are the potential causes and how can I mitigate this?
A4: Excessive daytime drowsiness is a common side effect of long-acting benzodiazepines like this compound.
-
Potential Causes:
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High Dosage: The administered dose may be too high for the subject's metabolism and sensitivity.
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Drug Accumulation: Due to its long half-life, this compound and its active metabolite can accumulate with repeated dosing, leading to increased sedative effects over time.
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Drug Interactions: Concomitant use of other central nervous system (CNS) depressants (e.g., opioids, alcohol) or inhibitors of the CYP3A4 enzyme system can potentiate the sedative effects of this compound.
-
-
Mitigation Strategies:
-
Dose Reduction: The most direct approach is to reduce the dosage. A dose-ranging study suggested that 4 mg/day of this compound was more effective for generalized anxiety than 2 mg/day or 6 mg/day, with only mild and transient tiredness and dizziness reported in a small number of participants.
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Alternate Dosing Schedule: Consider less frequent administration, if the experimental design allows, to minimize accumulation.
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Review Concomitant Medications: Ensure that subjects are not taking other CNS depressants or CYP3A4 inhibitors.
-
Q5: I am observing cognitive impairment (e.g., memory and concentration issues) in my experimental subjects. How can this be addressed?
A5: Cognitive impairment is a known side effect of benzodiazepines.
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Potential Causes:
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Dose-Dependent Effects: Higher doses of benzodiazepines are associated with greater cognitive side effects.
-
Peak Plasma Concentrations: Cognitive impairment is often most pronounced at peak plasma concentrations of the drug and its active metabolites.
-
-
Mitigation Strategies:
-
Dose Optimization: Titrate to the lowest effective dose.
-
Timing of Assessments: Schedule cognitive assessments at a time point when plasma concentrations are expected to be lower and more stable, if possible within the study design.
-
Consider Alternative Compounds: If cognitive impairment is a significant and persistent issue, the experimental protocol may need to be re-evaluated to consider a benzodiazepine with a shorter half-life or a different pharmacological profile.
-
Q6: How can I manage or minimize the risk of dependence and withdrawal symptoms in my long-term studies?
A6: Long-term use of benzodiazepines can lead to physical dependence.
-
Mitigation Strategies:
-
Use the Lowest Effective Dose for the Shortest Duration: This is the most critical principle to minimize the risk of dependence.
-
Gradual Tapering: Abrupt discontinuation should be avoided. A gradual tapering of the dose over several weeks or months can help to minimize or prevent withdrawal symptoms. A common strategy is to reduce the dose by 10-25% every 1-2 weeks.
-
Switch to a Longer-Acting Benzodiazepine for Tapering: For subjects on shorter-acting benzodiazepines, switching to an equivalent dose of a long-acting agent like diazepam before initiating a taper can provide a smoother and more manageable withdrawal process.
-
Data Presentation
The following tables summarize quantitative data on the side effects of this compound and the closely related long-acting benzodiazepine, Flurazepam. Due to the limited availability of detailed quantitative data for this compound, data from Flurazepam studies are provided as a proxy to guide researchers.
Table 1: Incidence of Adverse Reactions with Flurazepam by Dose and Age
| Dose of Flurazepam | Patient Age Group | Incidence of Adverse Reactions (Predominantly Drowsiness) |
| < 15 mg/day | < 60 years | 1.9% |
| < 15 mg/day | ≥ 70 years | 2.0% |
| ≥ 30 mg/day | < 60 years | Not specified |
| ≥ 30 mg/day | ≥ 70 years | 39.0% |
Data adapted from a study on Flurazepam, a long-acting benzodiazepine with a similar active metabolite to this compound.[2]
Table 2: Side Effect Profile of this compound from a Dose-Ranging Study
| Dose of this compound | Number of Patients | Reported Side Effects | Incidence |
| 2 mg/day | 5 | Mild, transient tiredness and dizziness | 2/16 (12.5%) |
| 4 mg/day | 6 | Mild, transient tiredness and dizziness | 2/16 (12.5%) |
| 6 mg/day | 5 | Mild, transient tiredness and dizziness | 2/16 (12.5%)* |
*The study reported that 2 out of the total 16 patients experienced these side effects, but did not specify the dose group for each of the two patients.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the side effects of this compound.
Protocol 1: Assessment of Sedation and Psychomotor Performance
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Objective: To quantify the level of sedation and impairment of psychomotor performance following this compound administration.
-
Methodology:
-
Subjective Sedation Assessment:
-
Tool: Stanford Sleepiness Scale (SSS) or a Visual Analog Scale (VAS) for sleepiness.
-
Procedure: Administer the scale at baseline (pre-dose) and at regular intervals post-dose (e.g., 1, 2, 4, 8, and 24 hours). The SSS is a 7-point scale where subjects rate their current level of sleepiness. The VAS is a 100mm line where subjects mark their level of sleepiness from "not sleepy at all" to "extremely sleepy."
-
-
Objective Psychomotor Performance Assessment:
-
Tool: Digit Symbol Substitution Test (DSST) and a simple reaction time test.
-
Procedure:
-
DSST: At each time point corresponding to the subjective assessment, subjects are presented with a key of digit-symbol pairs and are asked to substitute the correct symbols for a series of digits as quickly and accurately as possible within a set time (e.g., 90 seconds). The score is the number of correct substitutions.
-
Reaction Time Test: A computer-based test where subjects are instructed to press a key as quickly as possible in response to a visual or auditory stimulus. Multiple trials should be conducted at each time point, and the mean reaction time and number of lapses (delayed responses) should be recorded.
-
-
-
Protocol 2: Assessment of Cognitive Function
-
Objective: To evaluate the impact of this compound on cognitive domains, particularly memory and attention.
-
Methodology:
-
Memory Assessment:
-
Tool: Rey Auditory Verbal Learning Test (RAVLT) or a similar word-list learning task.
-
Procedure:
-
Administer the RAVLT at baseline and at selected post-dose time points.
-
The test involves presenting a list of 15 words over five trials, with a free recall test after each trial.
-
An interference list is then presented, followed by a short-term recall of the original list.
-
A delayed recall and a recognition test are typically performed after a 20-30 minute delay.
-
Key metrics include the total number of words recalled across the first five trials, performance on delayed recall, and recognition accuracy.
-
-
-
Attention and Executive Function Assessment:
-
Tool: Trail Making Test (TMT) Parts A and B.
-
Procedure:
-
Administer the TMT at baseline and post-dose.
-
TMT Part A: Requires subjects to connect a series of 25 numbers in ascending order as quickly as possible.
-
TMT Part B: Requires subjects to alternate between numbers and letters in ascending order (1-A-2-B-3-C, etc.).
-
The time to complete each part is the primary outcome measure. The difference in time between Part B and Part A is often used as an indicator of executive function.
-
-
-
Mandatory Visualizations
Diagram 1: this compound's Mechanism of Action
Caption: this compound enhances GABAergic inhibition at the GABA-A receptor.
Diagram 2: Experimental Workflow for Assessing this compound Side Effects
Caption: A typical workflow for a placebo-controlled, dose-ranging clinical trial.
Diagram 3: Logical Relationship for Side Effect Mitigation
Caption: A decision-making framework for managing side effects in a research setting.
References
- 1. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 2. Design of Clinical Trials Evaluating Sedation in Critically Ill Adults Undergoing Mechanical Ventilation: Recommendations From Sedation Consortium on Endpoints and Procedures for Treatment, Education, and Research (SCEPTER) Recommendation III - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Flutoprazepam vs. Diazepam: A Comparative Analysis of Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of flutoprazepam and diazepam, two benzodiazepine derivatives. The analysis focuses on their potency and efficacy, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.
Introduction
This compound and diazepam are positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] By binding to a specific site on the receptor complex, these compounds enhance the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron.[1] This neuronal inhibition underlies their shared therapeutic effects, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[1]
Diazepam, introduced in the 1960s, is a well-characterized and widely prescribed benzodiazepine. This compound, developed in the 1970s, is reported to have a higher potency and longer duration of action, largely attributed to its active metabolites. This guide will delve into the available quantitative data to compare these two compounds.
Data Presentation: Potency and Efficacy
The following tables summarize the available quantitative data for this compound and diazepam, focusing on their binding affinity (Ki), functional potency (EC50), and in vivo efficacy (ED50). It is important to note that while extensive data is available for diazepam, specific quantitative in vitro data for this compound is limited in the public domain.
Table 1: In Vitro Potency of this compound and Diazepam at GABA-A Receptors
| Compound | Receptor Subtype | K_i_ (nM) | EC_50_ (nM) for GABA Potentiation | Reference |
| This compound | Not Specified | Data Not Available | Data Not Available | - |
| Diazepam | α1β3γ2 | 16.7 ± 1.1 | - | [2] |
| α2β3γ2 | 10.3 ± 0.7 | - | [2] | |
| α3β3γ2 | 15.6 ± 1.0 | - | [2] | |
| α5β3γ2 | 10.9 ± 0.9 | - | [2] | |
| α1β3γ2L | - | 26 ± 4 | [3] | |
| α1β2γ2 | - | 64.8 ± 3.7 | [4] | |
| Human Neurons | - | 420 ± 120 | [3] |
Table 2: In Vivo Efficacy of this compound and Diazepam
| Compound | Animal Model | Test | ED_50_ (mg/kg) | Reference |
| This compound | Mice | Anticonvulsant (Maximal Electroshock) | Data Not Available | - |
| Rats | Anxiolytic (Elevated Plus Maze) | Data Not Available | - | |
| Diazepam | Mice | Anticonvulsant (Maximal Electroshock) | ~1.20 | [5] |
| Rats | Anxiolytic (Elevated Plus Maze) | 1.0 | [6] |
Note: Qualitative reports suggest that this compound is approximately four times more potent by weight than diazepam in producing sedative, hypnotic, anxiolytic, and anticonvulsant effects.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silent GABAA synapses during flurazepam withdrawal are region-specific in the hippocampal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous seizure emergency evoked in mice with pharmacological, electrographic, and pathological features distinct from status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flurazepam effect on GABAergic currents depends on extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hypnotic Effects of Flutoprazepam and Flurazepam in Preclinical Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypnotic effects of two benzodiazepine derivatives, Flutoprazepam and Flurazepam, based on available preclinical experimental data. The focus is on quantitative comparisons of their potency and efficacy in inducing sleep, alongside detailed methodologies of the cited experiments.
Executive Summary
This compound and Flurazepam are both benzodiazepines that exert their hypnotic effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. A critical pharmacological aspect is that this compound is a prodrug that is rapidly and extensively metabolized to N-desalkylflurazepam, which is also the principal active metabolite of Flurazepam.[1] This shared active metabolite is responsible for the long-acting hypnotic effects of both drugs.
Preclinical data, primarily from rodent models, indicates that both compounds are effective hypnotics. While direct comparative studies are limited, available data allows for an indirect comparison of their potency and duration of action. Flurazepam has been shown to induce a dose-dependent loss of the righting reflex in mice, a common measure of hypnotic effect in animal models. Although specific quantitative data for this compound's direct hypnotic effect in similar models is scarce in the available literature, its potency is reported to be approximately four times that of diazepam by weight, which is another benzodiazepine.
Mechanism of Action
Both this compound and Flurazepam are positive allosteric modulators of the GABA-A receptor. Their binding to the benzodiazepine site on this receptor complex increases the affinity of GABA for its binding site. This, in turn, enhances the influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability, resulting in sedation and hypnosis.
The metabolic pathway of both drugs converges on the formation of N-desalkylflurazepam, a long-acting active metabolite.[1] This contributes significantly to the prolonged hypnotic and sedative effects observed with both medications.
Metabolic pathway of this compound and Flurazepam.
Quantitative Comparison of Hypnotic Effects
| Drug | Animal Model | Endpoint | Doses (mg/kg) | Results | Reference |
| Flurazepam | Long-Sleep (LS) and Short-Sleep (SS) Mice | Loss of Righting Reflex | 75-300 | Dose-dependent increase in the duration of loss of righting reflex. The LS mouse line showed a two-fold greater sensitivity compared to the SS line. | [2] |
Experimental Protocols
Assessment of Hypnotic Activity: Loss of Righting Reflex
This is a common behavioral assay to assess the hypnotic-sedative effects of drugs in rodents.
-
Animals: Male and female mice (e.g., Long-Sleep and Short-Sleep lines) are used.
-
Drug Administration: Flurazepam is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses (e.g., 75, 150, 300 mg/kg).[2]
-
Procedure: Immediately after drug administration, the animal is placed on its back. The time taken for the animal to right itself (i.e., return to its normal upright posture) is recorded. The loss of the righting reflex is considered an indicator of a hypnotic state. The duration of the loss of the righting reflex is measured.
-
Endpoint: The primary endpoint is the duration of the loss of the righting reflex. A longer duration indicates a more potent hypnotic effect.
Loss of Righting Reflex Workflow.
Potentiation of Pentobarbital-Induced Sleep
This method is used to screen for hypnotic activity by observing the effect of a test compound on the sleep induced by a sub-hypnotic or hypnotic dose of a barbiturate like pentobarbital.
-
Animals: Mice are commonly used for this assay.
-
Drug Administration: The test compound (this compound or Flurazepam) is administered at various doses, typically 30-60 minutes before the administration of pentobarbital.
-
Procedure: A hypnotic dose of pentobarbital is administered intraperitoneally. The time from the loss of the righting reflex to its recovery is measured as the sleeping time. The time to the onset of sleep (sleep latency) can also be recorded.
-
Endpoint: A significant increase in the duration of pentobarbital-induced sleep or a decrease in sleep latency compared to the control group (vehicle + pentobarbital) indicates a hypnotic effect of the test compound.
Pentobarbital-Induced Sleep Assay.
Discussion and Conclusion
Both this compound and Flurazepam are effective hypnotic agents, with their long-lasting effects attributed to the shared active metabolite, N-desalkylflurazepam. The available preclinical data for Flurazepam in mice demonstrates a clear dose-dependent hypnotic effect. While direct comparative quantitative data for this compound is lacking in the reviewed literature, its known potency relative to other benzodiazepines suggests it is also a powerful hypnotic.
The primary difference between the two may lie in their pharmacokinetic profiles preceding the formation of N-desalkylflurazepam. This compound is rapidly converted to the active metabolite, suggesting a potentially rapid onset of action. For a comprehensive comparison, future preclinical studies should directly compare this compound and Flurazepam in the same animal models, utilizing standardized behavioral and electrophysiological endpoints to provide a clearer picture of their relative hypnotic potencies and sleep architecture modulation. Researchers should consider the prodrug nature of this compound and the central role of N-desalkylflurazepam when designing and interpreting such studies.
References
Validation of a GC-MS Method for Forensic Analysis of Flutoprazepam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the forensic analysis of Flutoprazepam. It compares the performance of a representative GC-MS method with alternative analytical techniques, supported by experimental data from scientific literature. This document is intended to serve as a practical resource for researchers, analytical scientists, and professionals in the field of forensic toxicology and drug development.
Introduction
This compound is a benzodiazepine derivative with sedative and anxiolytic properties. Its potential for misuse necessitates the availability of robust and reliable analytical methods for its detection in forensic casework. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in forensic toxicology due to its high sensitivity and specificity.[1][2] This guide outlines the validation parameters for a GC-MS method for this compound analysis and compares its performance with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common alternative.
Representative GC-MS Method Validation
Data Presentation: Quantitative Method Validation Parameters
The validation of a quantitative forensic toxicology method assesses several key parameters to ensure its reliability and accuracy.[3]
Table 1: Linearity and Sensitivity of a Representative GC-MS Method for this compound
| Parameter | Expected Value | Description |
| Linearity Range | 5 - 500 ng/mL | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
| Correlation Coefficient (r²) | > 0.99 | A measure of how well the calibration curve fits the experimental data points. |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL | The lowest concentration of an analyte that can be reliably detected by the analytical method.[4] |
| Limit of Quantification (LOQ) | 1 - 5 ng/mL | The lowest concentration of an analyte that can be accurately and precisely quantified.[4][5] |
Table 2: Precision and Accuracy of a Representative GC-MS Method for this compound
| Parameter | Concentration | Acceptance Criteria | Description |
| Intra-day Precision (%CV) | Low, Medium, High | < 15% | The precision of the method within a single day's analysis.[4] |
| Inter-day Precision (%CV) | Low, Medium, High | < 15% | The precision of the method across different days.[4] |
| Accuracy (%Bias) | Low, Medium, High | ± 15% | The closeness of the measured value to the true value.[3][6] |
| Recovery (%) | - | > 80% | The efficiency of the extraction process in recovering the analyte from the sample matrix.[6] |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any analytical method. The following sections outline the key experimental protocols for the GC-MS analysis of this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique for isolating benzodiazepines from biological matrices.[6]
-
Sample Aliquoting: Take 1 mL of the biological sample (e.g., blood, urine).
-
Internal Standard Addition: Add an appropriate internal standard (e.g., Diazepam-d5) to all samples, calibrators, and controls.
-
pH Adjustment: Adjust the pH of the sample to approximately 9.0 using a suitable buffer (e.g., phosphate buffer).
-
Extraction: Add 5 mL of an organic solvent (e.g., ethyl acetate), vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of benzodiazepines.
Table 3: GC-MS Operating Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions for this compound | To be determined from the mass spectrum of a reference standard (e.g., quantifier and qualifier ions) |
Mandatory Visualizations
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of a forensic analytical method.
Caption: A flowchart of the key stages in validating a forensic analytical method.
Comparison with Alternative Methods: GC-MS vs. LC-MS/MS
While GC-MS is a robust technique, LC-MS/MS has emerged as a powerful alternative for the analysis of benzodiazepines.[7]
Table 4: Comparison of GC-MS and LC-MS/MS for this compound Analysis
| Feature | GC-MS | LC-MS/MS |
| Sample Preparation | Often requires extraction and derivatization, can be more time-consuming.[7] | Simpler extraction procedures, often "dilute and shoot" is possible.[7] |
| Throughput | Generally lower due to longer run times and more extensive sample preparation. | Higher throughput due to shorter run times and simpler sample prep.[7] |
| Sensitivity | High, with LODs typically in the low ng/mL range. | Very high, often with lower LODs than GC-MS. |
| Specificity | High, based on retention time and mass spectrum. | Very high, based on precursor and product ion transitions. |
| Analyte Suitability | Suitable for volatile and thermally stable compounds. Derivatization may be needed for some benzodiazepines. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. |
| Matrix Effects | Generally less susceptible to matrix effects. | Can be more prone to ion suppression or enhancement from the sample matrix.[7] |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
Decision Pathway for Method Selection
The choice between GC-MS and LC-MS/MS depends on the specific requirements of the laboratory and the nature of the casework.
Caption: A decision tree for selecting between GC-MS and LC-MS/MS for benzodiazepine analysis.
Conclusion
The validation of a GC-MS method for the forensic analysis of this compound is critical for ensuring the accuracy and reliability of results. While this guide presents a representative method based on established principles for benzodiazepine analysis, it is imperative that each laboratory performs its own comprehensive in-house validation. The comparison with LC-MS/MS highlights that while GC-MS remains a cost-effective and reliable technique, LC-MS/MS offers advantages in terms of throughput and applicability to a broader range of analytes. The choice of method should be based on a careful consideration of the laboratory's specific needs, resources, and the nature of the forensic casework.
References
- 1. Frontiers | Forensic toxicology of benzodiazepines: neuropharmacological effects, analytical challenges, and emerging detection strategies [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples | Semantic Scholar [semanticscholar.org]
- 6. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers [mdpi.com]
A Comparative Analysis of the Behavioral Effects of Flutoprazepam and Other Long-Acting Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of Flutoprazepam, a long-acting benzodiazepine, with other commonly used long-acting agents in its class, including Diazepam, Lorazepam, and Clonazepam. The information is compiled from preclinical and clinical studies to support research and drug development efforts.
Mechanism of Action: A Common Pathway
This compound, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific site on the GABA-A receptor, benzodiazepines increase the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This enhanced inhibitory tone results in the characteristic anxiolytic, sedative, myorelaxant, and anticonvulsant effects of this drug class. This compound's long-acting profile is largely attributed to its active metabolite, N-desalkylflurazepam, which has a prolonged elimination half-life.[1][2]
Caption: Mechanism of action of this compound at the GABA-A receptor.
Preclinical Comparative Data: this compound vs. Diazepam
Preclinical studies in rodent models provide a direct comparison of the behavioral effects of this compound and Diazepam. The following tables summarize the quantitative data from these studies.
Table 1: Anticonvulsant Effects in Mice
| Test | This compound ED₅₀ (mg/kg, p.o.) | Diazepam ED₅₀ (mg/kg, p.o.) | Potency Ratio (Diazepam/Flutoprazepam) |
| Maximal Electroshock | 2.3 | 4.1 | 1.8 |
| Pentetrazol-induced | 0.8 | 1.2 | 1.5 |
| Strychnine-induced | 3.5 | 6.8 | 1.9 |
ED₅₀: Median effective dose required to protect 50% of animals from convulsions. Data from a comparative study in mice.
Table 2: Myorelaxant, Sedative, and Anxiolytic-like Effects in Rodents
| Test | Endpoint | This compound | Diazepam |
| Rotarod Performance (Mice) | ED₅₀ (mg/kg, p.o.) | 1.8 | 3.5 |
| Traction Test (Mice) | ED₅₀ (mg/kg, p.o.) | 1.5 | 4.2 |
| Barbital Anesthesia Potentiation (Mice) | ED₅₀ (mg/kg, p.o.) | 1.2 | 2.5 |
| Footshock-induced Fighting (Mice) | ED₅₀ (mg/kg, p.o.) | 0.9 | 2.1 |
| Vogel Conflict Test (Rats) | Minimal Effective Dose (mg/kg, p.o.) | ~5 | ~5 |
ED₅₀: Median effective dose to produce the desired effect in 50% of animals. Data from a comparative study in mice and rats.[3]
These preclinical data suggest that this compound is generally more potent than Diazepam in its anticonvulsant, myorelaxant, and sedative effects in rodents.[3] The anxiolytic-like effects, as measured by the Vogel conflict test, were found to be approximately equipotent.[3]
Clinical Behavioral Effects: A Comparative Overview
Direct head-to-head clinical trials comparing this compound with a wide range of other long-acting benzodiazepines are limited. The following sections summarize the available clinical data on the behavioral effects of this compound and provide a comparative context with Diazepam, Lorazepam, and Clonazepam.
This compound
A clinical study on the effects of this compound on skills essential for driving motor vehicles in healthy subjects provides some quantitative insight into its psychomotor effects.
Table 3: Effects of this compound on Psychomotor Performance
| Dose | Time Post-Ingestion | Observation |
| 2 mg | 2.5 hours | Very slight reduction in skill |
| 4 mg | 2.5 hours | Impaired ability to drive |
Data from a double-blind, randomized, crossover study in 18 healthy subjects.[4]
These findings indicate a dose-dependent impairment of psychomotor skills, a characteristic shared with other benzodiazepines.
Diazepam
Diazepam is a widely studied long-acting benzodiazepine. Its behavioral profile is well-characterized.
-
Anxiolytic: Effective in the management of anxiety disorders.
-
Sedative/Hypnotic: Used for the short-term treatment of insomnia.
-
Myorelaxant: Employed to relieve skeletal muscle spasms.
-
Anticonvulsant: Used in the management of seizure disorders.
-
Cognitive Effects: Long-term use of Diazepam has been associated with cognitive impairment, including issues with memory and learning.[5][6][7]
Lorazepam
Lorazepam is another long-acting benzodiazepine with prominent sedative and anxiolytic properties.
-
Anxiolytic: Used for the management of anxiety disorders.[8]
-
Sedative/Hypnotic: Effective for the short-term treatment of insomnia.[9]
-
Amnesic: Produces anterograde amnesia, which can be therapeutically useful in premedication for surgery.[9]
-
Anticonvulsant: Used in the treatment of status epilepticus.
-
Cognitive Effects: Can cause dose-dependent sedation and impairment of psychomotor performance.[9][10]
Clonazepam
Clonazepam is particularly noted for its potent anticonvulsant and anxiolytic effects.
-
Anticonvulsant: A primary indication is the treatment of various seizure disorders.[11][12][13]
-
Anxiolytic: Effective in the treatment of panic disorder.[12][14]
-
Myorelaxant: Possesses skeletal muscle relaxant properties.[11]
-
Sedative: Can cause significant drowsiness and sedation.[12]
-
Cognitive Effects: Long-term use can lead to tolerance to its anticonvulsant effects and may be associated with cognitive side effects.[11]
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below.
Caption: General workflow for preclinical behavioral assessment of benzodiazepines.
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
-
Animals: Male mice are used.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.[15]
Rotarod Test
This test evaluates motor coordination and muscle relaxant effects.
-
Animals: Male mice are used.
-
Apparatus: A rotating rod apparatus (rotarod).
-
Procedure:
-
Data Analysis: The dose of the drug that causes 50% of the animals to fall from the rod within a specified time (ED₅₀) is determined.
Vogel Conflict Test
This is a conflict-based model used to assess anxiolytic-like properties.
-
Animals: Male rats, typically water-deprived for 48 hours.
-
Apparatus: An operant chamber with a drinking spout connected to a shock generator.
-
Procedure:
-
Data Analysis: An increase in the number of shocks taken by drug-treated animals compared to a control group indicates an anxiolytic-like effect. The minimal effective dose is determined.[1][19]
Conclusion
This compound is a potent long-acting benzodiazepine with a behavioral profile characterized by sedative, myorelaxant, anticonvulsant, and anxiolytic effects. Preclinical data indicate that it is generally more potent than Diazepam in most of these domains. Clinical data, although limited in direct comparative studies, confirm its psychomotor-impairing effects, consistent with other benzodiazepines. For researchers and drug development professionals, this compound represents a compound with a classic benzodiazepine profile and a long duration of action, warranting further investigation into its potential therapeutic applications and comparative efficacy and safety in clinical populations.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 3. [Behavioral effects of this compound (KB-509) and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on skills essential for driving motor vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iflscience.com [iflscience.com]
- 6. Diazepam - Wikipedia [en.wikipedia.org]
- 7. Impaired Cognitive Function and Hippocampal Changes Following Chronic Diazepam Treatment in Middle-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lorazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Lorazepam: a review of its clinical pharmacological properties and therapeutic uses. (1981) | Barbara Ameer | 80 Citations [scispace.com]
- 10. Effects of lorazepam on memory, attention and sedation in man: antagonism by Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clonazepam - Wikipedia [en.wikipedia.org]
- 12. Clonazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 16. Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus | PPTX [slideshare.net]
- 17. biomed-easy.com [biomed-easy.com]
- 18. mmpc.org [mmpc.org]
- 19. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. maze.conductscience.com [maze.conductscience.com]
A Comparative Analysis of the Muscle Relaxant Properties of Flutoprazepam and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the muscle relaxant properties of two benzodiazepines, Flutoprazepam and diazepam. While both compounds exert their effects through the potentiation of GABAergic neurotransmission, available data suggests differences in their potency and duration of action. This document summarizes the existing experimental data, outlines relevant experimental protocols, and visualizes key pathways to aid in further research and development.
Executive Summary
This compound, a benzodiazepine derivative, has been reported to be a more potent and longer-acting muscle relaxant than diazepam in preclinical studies. Both drugs mediate their effects by acting as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system. However, a comprehensive quantitative comparison is limited by the scarcity of publicly available data for this compound. This guide presents the available qualitative and quantitative findings to facilitate a better understanding of their relative pharmacological profiles.
Mechanism of Action: GABA-A Receptor Modulation
Both this compound and diazepam are benzodiazepines that bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[1][2] This binding event potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron.[1] This enhanced inhibitory signaling in the spinal cord and higher brain centers results in skeletal muscle relaxation.
The following diagram illustrates the signaling pathway of benzodiazepines at the GABA-A receptor.
Caption: Signaling pathway of benzodiazepines at the GABA-A receptor.
Comparative In Vivo Muscle Relaxant Activity
Key Findings:
-
Potency: this compound (KB-509) was found to be more potent than diazepam in impairing rotarod performance and in muscle relaxant activity as measured by a traction test in mice.[3]
-
Duration of Action: The same study reported that this compound has a much longer duration of action compared to diazepam.[3]
The following table summarizes the available quantitative data for diazepam's muscle relaxant effects from various studies.
| Compound | Test | Species | Route of Administration | Effective Dose / ED50 | Citation |
| Diazepam | Rotarod | Mice | Intraperitoneal | 3-5 mg/kg (significant effect) | [4] |
| Diazepam | Rotarod | Mice | Not Specified | ED50 superior to tetrazepam | [5] |
| Diazepam | Rotarod | Mice | Intraperitoneal | Significant impairment at 2, 3, and 4 mg/kg | [6] |
Note: The lack of specific ED50 values for this compound in the public domain prevents a direct quantitative comparison in this table.
GABA-A Receptor Binding Affinity
The muscle relaxant effects of benzodiazepines are initiated by their binding to the GABA-A receptor. A lower equilibrium dissociation constant (Ki) indicates a higher binding affinity. While extensive data is available for diazepam, specific Ki values for this compound at the GABA-A receptor are not present in the reviewed literature.
| Compound | Receptor Subtype | Ki (nM) | Citation |
| Diazepam | α1β2γ2 | Varies by study | [7][8] |
| Diazepam | α2β1γ2 | Increases apparent affinity | [9] |
| This compound | Not Available | Not Available |
Experimental Protocols
Detailed methodologies for the key in vivo experiments used to assess muscle relaxant properties are provided below.
Rotarod Test
The rotarod test is a standard method to assess motor coordination and the muscle relaxant effects of drugs.
Objective: To evaluate the effect of a compound on motor coordination by measuring the time an animal can remain on a rotating rod.
Apparatus: A rotating rod of a specified diameter, with adjustable speed. The rod is typically divided into compartments to allow for the testing of multiple animals simultaneously.
Procedure:
-
Animal Selection and Acclimation: Mice or rats are typically used. Animals are acclimated to the testing room and the rotarod apparatus for a period before the experiment.
-
Training: Animals are trained to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 2-5 minutes). Animals that fail to meet the training criteria are excluded.
-
Drug Administration: The test compound (this compound or diazepam) or vehicle is administered to the animals via the desired route (e.g., intraperitoneal, oral).
-
Testing: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), the animals are placed back on the rotarod. The latency to fall off the rod is recorded. A cut-off time is typically set (e.g., 300 seconds).
-
Data Analysis: The mean latency to fall for each treatment group is calculated. The dose at which 50% of the animals fall off the rod (ED50) can be determined using probit analysis.
The following diagram outlines the workflow for the rotarod test.
Caption: Experimental workflow for the rotarod test.
Traction Test
The traction test is another common method to evaluate the muscle relaxant properties of a drug by assessing an animal's ability to hold onto a suspended wire.
Objective: To measure the muscle strength and grip of an animal, which is indicative of muscle relaxation.
Apparatus: A horizontal wire or rod of a specific diameter, suspended at a height that prevents the animal's hind paws from touching the surface below.
Procedure:
-
Animal Selection: Mice are commonly used for this test.
-
Baseline Measurement: The animal is held by its tail and allowed to grasp the wire with its forepaws. The animal is then released, and the time it remains suspended is recorded. A pre-test is conducted to ensure the animal can hold on for a minimum duration.
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: At various time points after drug administration, the animal is re-tested on the wire, and the duration of suspension is recorded. A cut-off time is usually established. A failure is often defined as the inability to hold onto the wire for a predetermined period.
-
Data Analysis: The percentage of animals in each group that fail the test is calculated. The ED50, the dose at which 50% of the animals fail the test, can then be determined.
The following diagram illustrates the workflow for the traction test.
Caption: Experimental workflow for the traction test.
Conclusion
The available evidence suggests that this compound is a more potent and longer-acting muscle relaxant than diazepam. Both compounds share a common mechanism of action through the positive allosteric modulation of the GABA-A receptor. However, the lack of publicly available, direct quantitative comparative data, particularly ED50 values from in vivo muscle relaxation studies and Ki values for GABA-A receptor binding for this compound, hinders a definitive and comprehensive comparison. Further research is warranted to fully elucidate the comparative pharmacology of these two benzodiazepines. The experimental protocols and diagrams provided in this guide offer a framework for conducting such comparative studies.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Behavioral effects of this compound (KB-509) and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbamr.com [ijbamr.com]
- 5. Comparative study in mice of tetrazepam and other centrally active skeletal muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct evidence for diazepam modulation of GABAA receptor microscopic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Flutoprazepam Versus Midazolam: A Comparative Analysis of Sedative and Amnestic Properties
In the landscape of psychopharmacology, benzodiazepines remain a cornerstone for managing anxiety, insomnia, and procedural sedation. Among these, flutoprazepam and midazolam represent two distinct profiles in terms of their pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparison of their sedative and amnestic effects, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Midazolam |
| Primary Use | Treatment of severe insomnia and anxiety[1][2] | Procedural sedation, anesthesia, and treatment of acute seizures[3][4] |
| Potency | Approximately 4 times more potent than diazepam[1] | More potent than diazepam[5] |
| Onset of Action | Oral: 30-60 minutes[2] | IV: ~3 minutes[3]; Intranasal: Faster than IV diazepam in seizure control[6] |
| Duration of Action | Long-acting due to active metabolites[1] | Short-acting[3][7] |
| Active Metabolites | Yes, principally n-desalkylflurazepam[1] | Yes, but they contribute minimally to the overall effect |
| Amnestic Effect | Expected to be significant, though direct comparative data is limited | Strong anterograde amnesia, greater than diazepam[5][8][9][10] |
Mechanism of Action
Both this compound and midazolam exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific site on the receptor, they enhance the effect of GABA, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, making it less excitable and resulting in sedation, anxiolysis, and amnesia.[11]
Sedative Properties: An Indirect Comparison
This compound: Studies in animal models indicate that this compound is approximately four times more potent than diazepam in its sedative and hypnotic effects.[1] A study comparing the behavioral effects of this compound (referred to as KB-509) and diazepam in mice showed that this compound was more potent in potentiating barbital anesthesia and impairing rotarod performance.[12]
Midazolam: Clinical studies have consistently demonstrated that midazolam is a more potent sedative than diazepam.[5] One study found that midazolam is a potent sedative agent with a short duration of action.[7] In a comparison with propofol, midazolam showed similar sedative effects.[13]
| Parameter | This compound (vs. Diazepam) | Midazolam (vs. Diazepam) |
| Relative Potency | ~4x more potent[1] | More potent[5] |
| Onset of Sedation | Slower (Oral administration)[2] | Faster (IV administration)[3] |
| Duration of Sedation | Much longer[12] | Shorter[3] |
Amnestic Properties: Evidence from Clinical Studies
Both this compound and midazolam are known to produce anterograde amnesia, the inability to form new memories after drug administration.
This compound: While specific quantitative data on the amnestic effects of this compound from human clinical trials is limited in the available literature, its potent benzodiazepine profile suggests it would induce significant amnesia.
Midazolam: The amnestic properties of midazolam are well-documented. Studies comparing midazolam to diazepam have shown that midazolam produces a significantly greater degree of amnesia.[5][8][9][10] For instance, one study found that patients receiving midazolam had significantly less recall of procedures compared to those who received diazepam.[5] Another study reported a higher frequency of amnesia for endoscopic procedures with midazolam (60%) compared to diazepam (7%).[10] When compared to propofol, midazolam demonstrated a more profound amnestic effect on recognition memory.[13]
| Study Comparison | Drug(s) | Key Finding on Amnesia |
| Berggren et al. (1983) | Midazolam vs. Diazepam | Midazolam produced a higher frequency of amnesia (60% vs. 7%) for gastroscopy.[10] |
| Cole et al. (1983) | Midazolam vs. Diazepam | Patient recall was significantly less in the midazolam group for pre-endoscopic sedation.[5] |
| Ochs et al. (1986) | Midazolam vs. Diazepam | Patients who received midazolam alone recalled significantly less than patients in the diazepam group during oral surgery.[8] |
| Polster et al. (1993) | Midazolam vs. Propofol | Midazolam had a more profound amnestic effect than propofol on recognition memory tests.[13] |
Experimental Protocols
The assessment of sedative and amnestic properties of benzodiazepines typically involves standardized scales and tests.
Assessment of Sedation
A common method for quantifying the level of sedation is the use of observational scales such as the Ramsay Sedation Scale . Another objective measure is the Bispectral Index (BIS) , which uses electroencephalography (EEG) to assess the depth of sedation.[14]
Assessment of Amnesia
Amnesia is typically assessed through recall and recognition tests. For anterograde amnesia, subjects are presented with stimuli (e.g., pictures, words, or objects) after drug administration and their memory of these stimuli is tested at a later time.[8][9] Questionnaires about the procedure are also used to assess recall.[5]
Pharmacokinetic Profile
The differing clinical effects of this compound and midazolam are largely explained by their distinct pharmacokinetic profiles.
This compound: Following oral administration, this compound is rapidly metabolized to its active metabolite, N-desalkylflurazepam.[15] This metabolite has a very long elimination half-life of 60-90 hours, which accounts for the long-acting nature of this compound.[1]
Midazolam: Midazolam has a rapid onset and a short elimination half-life of 1.5 to 3.5 hours.[3] It is metabolized to active metabolites, but their contribution to the overall clinical effect is considered minor.
| Pharmacokinetic Parameter | This compound | Midazolam |
| Bioavailability (Oral) | 80-90%[1] | ~40-50% |
| Elimination Half-life | 60-90 hours (active metabolite)[1] | 1.5-3.5 hours[3] |
| Metabolism | Hepatic, to long-acting active metabolite[1][15] | Hepatic (CYP3A4) |
Conclusion
This compound and midazolam are both effective benzodiazepines that enhance GABAergic neurotransmission to produce sedation and amnesia. The primary distinction between them lies in their pharmacokinetic profiles, which dictates their clinical applications.
Midazolam is a short-acting agent with a rapid onset, making it ideal for procedural sedation where a quick and profound sedative and amnestic effect is desired with a relatively fast recovery.
This compound , in contrast, is a long-acting drug due to its active metabolite with a prolonged half-life. This makes it more suitable for the management of conditions requiring sustained anxiolytic and hypnotic effects, such as severe insomnia.
While direct comparative clinical data is lacking, the available evidence suggests that both are potent agents. The choice between this compound and midazolam should be guided by the desired onset and duration of action for a given clinical or research setting. Further head-to-head clinical trials would be beneficial to provide a more definitive quantitative comparison of their sedative and amnestic properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. ndanesthesiaservices.com [ndanesthesiaservices.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Midazolam, a new more potent benzodiazepine, compared with diazepam: a randomized, double-blind study of preendoscopic sedatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of midazolam and flunitrazepam for night sedation. A randomised double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of amnesia in outpatients sedated with midazolam or diazepam alone or in combination with fentanyl during oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the amnesic effects of midazolam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sedation for fibreoptic gastroscopy: a comparative study of midazolam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. [Behavioral effects of this compound (KB-509) and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the sedative and amnesic effects of midazolam and propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Flutoprazepam and lorazepam in preclinical anxiety studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data on Flutoprazepam and Lorazepam, two benzodiazepine derivatives with anxiolytic properties. While direct head-to-head preclinical studies are limited, this document synthesizes available data to offer insights into their relative pharmacological profiles in established animal models of anxiety.
Mechanism of Action
Both this compound and Lorazepam exert their anxiolytic effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] By binding to the benzodiazepine site on the receptor complex, they enhance the affinity of the main inhibitory neurotransmitter, GABA. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. This shared mechanism underlies their sedative, hypnotic, anticonvulsant, and anxiolytic properties.
dot
Preclinical Anxiety Models: A Comparative Overview
Anticonflict Test (Vogel-Type)
The anticonflict test is a classic paradigm for assessing anxiolytic drug activity. In this model, a rat's drinking behavior is punished by a mild electric shock, and the ability of a drug to increase the number of punished licks is indicative of an anxiolytic effect.
This compound (as KB-509): A study comparing this compound (KB-509) to diazepam in a conflict test in rats found that this compound's anticonflict effect was approximately as potent as that of diazepam. The study also noted that this compound has a much longer duration of action than diazepam.
Lorazepam: Lorazepam has been shown to reduce conflict behavior in rats and monkeys at lower doses than other benzodiazepines.
Qualitative Comparison: Based on the available data, both this compound and Lorazepam demonstrate clear anxiolytic activity in the anticonflict test. This compound's potency is comparable to diazepam, while some evidence suggests Lorazepam may be more potent than other benzodiazepines in this model.
Elevated Plus-Maze (EPM)
The elevated plus-maze is a widely used model to study anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic drugs typically increase the time spent and the number of entries into the open arms.
While specific quantitative data for this compound in the EPM is not available in the reviewed literature, a study on Lorazepam provides some insight into its effects.
Lorazepam: In one study, a single dose of Lorazepam (0.25 mg/kg) in mice led to a trend towards enhanced anxiolytic effects in the elevated plus-maze when tested 48 hours after the initial dose.[1] Another study noted that when mice were tested undrugged 24 hours after a single dose of lorazepam, there was a significant increase in the percentage of time spent on the open arms compared to controls.[1]
Data Summary: Elevated Plus-Maze (Lorazepam in Mice)
| Treatment Group | Dose (mg/kg) | Outcome Measure | Result |
| Lorazepam | 0.25 | % Time in Open Arms (24h post-dose) | Significant Increase vs. Control[1] |
| Lorazepam | 0.25 | Anxiolytic Effect (48h post-dose) | Trend towards enhancement[1] |
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a dark, safe compartment and a large, illuminated compartment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Protocols
Anticonflict Test (Vogel-Type) Protocol for Rats
-
Animals: Male rats are typically used. They are water-deprived for a period (e.g., 48 hours) before the test to motivate drinking behavior.
-
Apparatus: A testing chamber with a metal drinking spout. The spout is connected to a circuit that can deliver a mild electric shock.
-
Procedure:
-
The animal is placed in the chamber and allowed to explore and find the drinking spout.
-
Once the rat begins to drink, a timer is started.
-
After a set period of unpunished drinking (e.g., 3 minutes), the shock circuit is activated.
-
For a defined period (e.g., 5 minutes), every 20th lick on the spout results in a brief, mild electric shock to the tongue.
-
The total number of shocks received during the punished drinking period is recorded.
-
-
Drug Administration: The test compound (this compound, Lorazepam, or vehicle) is administered at a specified time before the test session.
-
Data Analysis: An increase in the number of shocks the animal is willing to take to drink, compared to the vehicle-treated group, is interpreted as an anxiolytic effect.
dot
Elevated Plus-Maze (EPM) Protocol for Mice
-
Animals: Adult mice are typically used.
-
Apparatus: A plus-shaped maze elevated from the floor. It has two open arms and two enclosed arms of equal dimensions.
-
Procedure:
-
The mouse is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).
-
The session is recorded by a video camera mounted above the maze.
-
-
Drug Administration: The test compound is administered at a specific time before placing the animal on the maze.
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in all arms. An increase in these parameters indicates an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.
dot
Summary and Conclusion
Both this compound and Lorazepam are effective anxiolytics in preclinical models, consistent with their shared mechanism of action as positive allosteric modulators of the GABA-A receptor.
-
This compound has demonstrated anxiolytic activity comparable in potency to diazepam in the rat anticonflict test and is noted for its long duration of action.
-
Lorazepam shows potent anxiolytic effects in both the anticonflict test and the elevated plus-maze.
References
A Comparative Analysis of the Anticonvulsant Efficacy of Flutoprazepam and Established Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticonvulsant efficacy of Flutoprazepam against two established benzodiazepines, Diazepam and Clonazepam. The information presented is based on available preclinical and pharmacological data, offering a resource for researchers and professionals in the field of epilepsy treatment and drug development.
Executive Summary
This compound, a benzodiazepine derivative, has demonstrated significant anticonvulsant properties. While specific quantitative efficacy data from standardized preclinical models is not widely available in English-language literature, reports suggest it possesses a higher potency than Diazepam. This guide synthesizes the available qualitative and quantitative data to offer a comparative overview of these compounds. Diazepam and Clonazepam are well-characterized anticonvulsants, and their efficacy in established preclinical models provides a benchmark for evaluating newer compounds like this compound.
Data Presentation: Anticonvulsant Efficacy
The following table summarizes the available quantitative data on the anticonvulsant efficacy of the compared compounds. It is important to note the absence of specific ED₅₀ values for this compound in the Maximal Electroshock Seizure (MES) and Pentylenetetrazol (PTZ) tests in the public domain, a common benchmark for anticonvulsant potency.
| Compound | Test Model | Animal Model | Efficacy (ED₅₀) | Citation |
| This compound | General Anticonvulsant Activity | - | Reported to be ~4 times more potent than Diazepam | [1][2] |
| Diazepam | Pentylenetetrazol (PTZ)-induced convulsions | Mice | 0.10 - 0.24 mg/kg (i.v., formulation dependent) | [3] |
| Pentylenetetrazol (PTZ)-induced convulsions | Mice | 0.53 µmol/kg (i.v., at 1 min) | [4] | |
| Clonazepam | Pentylenetetrazol (PTZ)-induced convulsions | Mice | ~21-23 times more potent than Diazepam | [5] |
Experimental Protocols
The data presented for Diazepam and Clonazepam are primarily derived from two standard preclinical models for assessing anticonvulsant activity: the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazol (PTZ) test.
Maximal Electroshock Seizure (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[6]
-
Apparatus: An electroshock device capable of delivering a constant current for a fixed duration.
-
Procedure:
-
Animals, typically mice or rats, are administered the test compound or a vehicle control, usually via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of expected peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal or auricular electrodes.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the resulting seizure.
-
The ED₅₀, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is then calculated.
-
Pentylenetetrazol (PTZ) Test
The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.
-
Apparatus: Standard animal observation cages.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg, subcutaneous) is administered.
-
Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from the clonic seizure endpoint.
-
Visualizations
Benzodiazepine Mechanism of Action
Caption: Mechanism of action for benzodiazepines.
Anticonvulsant Screening Workflow
Caption: Preclinical anticonvulsant drug screening workflow.
Comparative Potency Relationship
Caption: Reported relative anticonvulsant potency.
References
- 1. Intermittent clonazepam treatment prevents anticonvulsant tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 3. The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant potency of unmetabolized diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Central effects of clonazepam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Flutoprazepam and its Primary Metabolite, N-desalkylflurazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of the benzodiazepine Flutoprazepam and its principal active metabolite, N-desalkylflurazepam. The data presented herein is compiled from scientific literature to support research and development in the field of pharmacology.
This compound is a benzodiazepine that undergoes rapid and extensive metabolism in the body. Its therapeutic effects are largely attributed to its major metabolite, N-desalkylflurazepam, which exhibits a significantly different pharmacokinetic profile.[1][2][3] Understanding the distinct characteristics of both the parent drug and its metabolite is crucial for predicting clinical effects, designing dosage regimens, and evaluating drug-drug interactions.
Pharmacokinetic Parameter Comparison
The following table summarizes the key pharmacokinetic parameters for this compound and N-desalkylflurazepam following oral administration of this compound.
| Pharmacokinetic Parameter | This compound (Parent Drug) | N-desalkylflurazepam (Metabolite) |
| Peak Plasma Concentration (Cmax) | Very low, below 5 ng/mL at 2 hours post-dose[1][2] | Significantly higher than this compound[1][2] |
| Time to Peak Plasma Concentration (Tmax) | Rapidly absorbed[1] | Appears in serum within 2 hours, with a peak between 2 and 12 hours[1] |
| Elimination Half-life (t½) | Short, undetectable in serum within 6-9 hours[1][2] | Long, approximately 90 hours on average[1], with a range of 47-150 hours reported in other contexts[4][5] |
| Area Under the Curve (AUC) | Significantly lower than the metabolite | Substantially higher than the parent drug |
| General Characteristics | Rapidly cleared from the body | Accumulates in the body upon repeated dosage[6] |
Metabolic Pathway
This compound is primarily metabolized in the liver via N-dealkylation to form its active metabolite, N-desalkylflurazepam.[1][7] This metabolic conversion is a critical step in the drug's mechanism of action, as the metabolite is responsible for the majority of the sustained therapeutic effects.
Metabolic conversion of this compound.
Experimental Protocols
The pharmacokinetic data presented in this guide are based on studies conducted in healthy human subjects. A representative experimental design is outlined below.
Study Design: A single-dose, open-label study was conducted in a cohort of 8 healthy male subjects.[1]
Dosing: Each subject received a single oral 2 mg dose of this compound.[1]
Sample Collection: Blood samples were collected at various time points following drug administration to characterize the absorption, distribution, metabolism, and elimination of this compound and N-desalkylflurazepam.
Analytical Methods: Serum concentrations of this compound and its metabolites were quantified using validated, high-sensitivity analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Pressure Liquid Chromatography (HPLC).[1][2]
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.
Pharmacokinetic study workflow.
Conclusion
The pharmacokinetic profiles of this compound and its primary metabolite, N-desalkylflurazepam, are markedly different. This compound acts as a prodrug, being rapidly converted to the pharmacologically active and long-acting N-desalkylflurazepam.[1][2] This conversion results in low and transient plasma concentrations of the parent drug, while the metabolite achieves significantly higher concentrations and persists in the body for an extended period.[1][2] These distinct pharmacokinetic properties are essential considerations for the clinical application of this compound and for the development of new chemical entities with similar metabolic pathways.
References
- 1. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects | Semantic Scholar [semanticscholar.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. N-Desalkylflurazepam - Wikiwand [wikiwand.com]
- 5. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetic properties of benzodiazepine hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Metabolism of this compound and Fludiazepam in Mice | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Flutoprazepam: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Flutoprazepam, a benzodiazepine derivative, requires careful handling and disposal in accordance with regulations governing pharmaceutical and chemical waste. This guide provides essential information and step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Regulatory Landscape
The disposal of pharmaceutical waste, particularly controlled substances like benzodiazepines, is regulated by multiple agencies. In the United States, these include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] It is crucial to adhere to both federal and local regulations.[4]
Key Disposal Principles
Under no circumstances should this compound or other hazardous chemical wastes be disposed of down the sink or in regular trash without proper deactivation.[4][5][6] The EPA's regulations, particularly Subpart P, prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[3][7]
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline for the disposal of this compound in a laboratory. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols.
-
Waste Identification and Classification :
-
Characterize the waste. This compound is a pharmaceutical compound and may be considered hazardous waste depending on its characteristics and local regulations.[8] Safety Data Sheets (SDS) for this compound and related compounds indicate that it is harmful if swallowed, in contact with skin, or inhaled.[6][9]
-
Consult the Safety Data Sheet (SDS) for specific disposal recommendations.[6][9][10]
-
-
Segregation and Containment :
-
Labeling :
-
Storage :
-
Disposal Request and Pickup :
-
Once the container is full or has been accumulating for the maximum allowed time (per institutional policy), arrange for disposal through your institution's EHS department.[5][8]
-
EHS will coordinate with a licensed hazardous waste disposal company for final treatment, which typically involves incineration.[1][3][10]
-
Disposal of Empty Containers
Containers that held this compound must also be managed properly. If the container held an acute hazardous waste, it must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[5] Deface all labels on the empty container before disposing of it as regular trash.[5]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | [8] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart (liquid) or 1 kilogram (solid) | [8] |
| pH for Drain Disposal (if permissible) | Between 5.5 and 10.5 | [4] |
| Maximum Storage Time in SAA (partially filled) | Up to 12 months | [8] |
| Time for Removal After Container is Full | Within 3 calendar days | [8] |
Experimental Protocols
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. vumc.org [vumc.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Flutoprazepam
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Flutoprazepam. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is a benzodiazepine derivative and should be handled with care, recognizing its potential pharmacological activity.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. It is imperative to use appropriate personal protective equipment (PPE) and follow standard laboratory safety protocols when working with this compound.
Table 1: Hazard Classification for this compound
| Hazard Class | GHS Hazard Statement |
|---|---|
| Acute Toxicity - Oral | H302: Harmful if swallowed[1] |
| Acute Toxicity - Dermal | H312: Harmful in contact with skin[1] |
| Acute Toxicity - Inhalation | H332: Harmful if inhaled[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment for this compound
| Body Part | Protection | Specification |
|---|---|---|
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety glasses or goggles | Must be worn at all times in the laboratory. Use safety goggles for splash protection. |
| Body | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge if working with powders outside of a fume hood or in case of poor ventilation. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to avoid inhalation of dust.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Weighing and Aliquoting:
-
When weighing the solid compound, do so within a fume hood or a balance enclosure to minimize the risk of inhalation.
-
Use appropriate tools (e.g., spatulas) to handle the powder.
-
Prepare solutions in a fume hood.
3. Dissolution and Use in Experiments:
-
This compound is soluble in various organic solvents such as DMF, DMSO, and Ethanol[2].
-
When dissolving, add the solvent slowly to the compound to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory[1].
-
Do not eat, drink, or smoke in the laboratory[1].
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and empty vials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
